Ethyl 4-bromo-3-phenylpentanoate
Description
Properties
Molecular Formula |
C11H13BrO2 |
|---|---|
Molecular Weight |
257.12 g/mol |
IUPAC Name |
ethyl 3-bromo-2-phenylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
ZFAMQJATRWOMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CBr)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Dynamics of Ethyl 4-bromo-3-phenylpentanoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Identity
Ethyl 4-bromo-3-phenylpentanoate is a highly functionalized, stereochemically rich aliphatic ester that serves as a high-value intermediate in advanced organic synthesis and medicinal chemistry. Characterized by its adjacent stereocenters at the C3 (phenyl-bearing) and C4 (bromo-bearing) positions, this scaffold is a critical building block for the downstream synthesis of complex lactones, such as 5-methyl-4-phenyldihydrofuran-2(3H)-one, and various pharmacophores[1].
Historically, the direct synthesis of this compound from simple feedstocks was challenging due to the need for precise stereocontrol and multi-step homologation. However, recent breakthroughs in copper-catalyzed carbonylative catenation of olefins have revolutionized access to this molecular architecture, allowing for rapid, diastereoselective assembly[2].
Physicochemical Profiling
Understanding the physical parameters of Ethyl 4-bromo-3-phenylpentanoate is essential for optimizing downstream purification (e.g., distillation, chromatography) and predicting its behavior in biological assays. Below is a synthesis of its core physicochemical properties based on computational predictive models and structural analysis[3].
| Property | Value | Scientific Rationale / Source |
| Molecular Formula | C₁₃H₁₇BrO₂ | Derived from structural composition[3]. |
| Molecular Weight | 285.18 g/mol | Standard atomic weight calculation[3]. |
| Boiling Point | 381.3 ± 27.0 °C | Predicted value; high BP driven by the polarizable bromine atom and ester dipole[3]. |
| Density | 1.369 ± 0.06 g/cm³ | Predicted at 20 °C, 760 Torr; elevated density is characteristic of heavy halogen incorporation[3]. |
| Stereocenters | 2 (C3, C4) | Yields syn and anti diastereomers; precise control is dictated by the catalytic synthesis method. |
| LogP (Predicted) | ~3.8 | Indicates moderate lipophilicity, suitable for cellular membrane permeability in drug design. |
Synthetic Methodology & Mechanistic Causality
As application scientists, we do not merely execute reactions; we engineer them based on fundamental mechanistic principles. The optimal route to Ethyl 4-bromo-3-phenylpentanoate involves a two-phase cascade: a followed by a stereospecific bromodeboronation[2].
Phase 1: Carbonylative Catenation
By utilizing β-methylstyrene, bis(pinacolato)diboron (B₂pin₂), carbon monoxide (CO), and ethanol, we construct the precursor—ethyl 4-(Bpin)-3-phenylpentanoate—in a single step. Mechanistically, the Cu(I) catalyst undergoes transmetalation with B₂pin₂ to form a nucleophilic Cu-Bpin species. This species regioselectively inserts across the styrene double bond. Crucially, two molecules of CO act as the surrogate for the –CH₂CO– block [1]. The first CO inserts into the alkyl-Cu bond to form an acyl-Cu intermediate, while the second CO facilitates the reductive cleavage and homologation, ultimately trapped by ethanol to form the ester[2].
Phase 2: Stereospecific Bromodeboronation
The conversion of the aliphatic C–B bond to a C–Br bond utilizes CuBr₂ in a protic matrix. The causality here is driven by the strict requirement for stereoretention. Unlike radical halogenation which scrambles stereocenters, the mild single-electron transfer (SET) characteristics of Cu(II) facilitate the halogenation while preserving the diastereomeric ratio (d.r.) established in Phase 1.
Fig 1: Synthetic workflow from β-methylstyrene to the target bromo-ester.
Fig 2: Proposed Cu(I)-catalyzed carbonylative catenation catalytic cycle.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol integrates mandatory in-process quality control (QC) checkpoints.
Phase 1: Synthesis of Ethyl 4-(Bpin)-3-phenylpentanoate
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuCl (10 mol%), a bidentate nitrogen ligand (10 mol%), and B₂pin₂ (1.2 equiv). Causality: Schlenk techniques are strictly employed because the Cu-Bpin active catalyst is highly susceptible to protodeboronation in ambient moisture.
-
Addition: Inject β-methylstyrene (1.0 equiv) and anhydrous ethanol (2.0 equiv) dissolved in dry 1,4-dioxane.
-
Pressurization: Seal the tube, remove from the glovebox, and pressurize with CO (2 atm).
-
Reaction: Stir the mixture at 60 °C for 16 hours.
-
QC Checkpoint 1 (Self-Validation): Withdraw a 10 µL aliquot, quench in Et₂O, and analyze via GC-MS. Validation criteria: The reaction may only proceed to Phase 2 when the starting olefin peak is <1% relative to the product molecular ion (m/z ~332).
-
Isolation: Filter through a short pad of silica, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the γ-boryl ester.
Phase 2: Halogenation to Ethyl 4-bromo-3-phenylpentanoate
-
Dissolution: Dissolve the purified γ-boryl ester in a 1:1 mixture of THF and H₂O.
-
Oxidation/Halogenation: Add an excess of CuBr₂ (3.0 equiv). Causality: The excess ensures complete single-electron oxidation of the C-B bond while simultaneously providing the requisite bromide nucleophile.
-
Heating: Reflux the mixture at 70 °C for 12 hours.
-
QC Checkpoint 2 (Self-Validation): Monitor via TLC (stain with KMnO₄). The disappearance of the UV-active boryl ester spot confirms completion.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual Cu(II) oxidants. Extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate.
-
Final Verification: Perform ¹H NMR analysis. Validation criteria: Confirm the presence of the diagnostic C4 proton multiplet (shifted downfield to ~4.1 ppm due to the adjacent electronegative bromine) and verify the integration of the ethyl ester terminal methyl group at ~1.2 ppm.
References
-
Wu, F.-P., Yang, Y., Fuentes, D. P., & Wu, X.-F. (2022). "Copper-catalyzed carbonylative catenation of olefins: Direct synthesis of γ-boryl esters." Chem, 8(7), 1982-1992. URL:[Link][2]
-
Gabriele, B. (2022). "Combining olefin borylation with carbonylation under the catalysis of copper(I)." Chem Catalysis, 2(7), 1524-1526. URL:[Link][1],[2]
Sources
Safety Data Sheet (SDS) for Ethyl 4-bromo-3-phenylpentanoate
Advanced Safety Data and Handling Whitepaper: Ethyl 4-bromo-3-phenylpentanoate
Executive Summary
Ethyl 4-bromo-3-phenylpentanoate is a highly specialized synthetic intermediate utilized in advanced organic synthesis and drug development. Due to the presence of a secondary alkyl bromide adjacent to a bulky phenyl ring and an ester moiety, this compound exhibits unique stereoelectronic properties and potent reactivity. Standard safety assumptions are insufficient when handling complex halogenated esters. This whitepaper synthesizes structural profiling, mechanistic toxicology, and field-proven standard operating procedures (SOPs) to establish a rigorous, self-validating safety framework for researchers and chemical safety officers.
Chemical Identity & Physicochemical Profiling
Understanding the physical state and reactivity profile of a compound is the first step in risk mitigation. While specific empirical data for Ethyl 4-bromo-3-phenylpentanoate is limited due to its niche application, its physicochemical behavior can be highly accurately extrapolated from its functional groups and structural analogs (e.g., ethyl 2-bromopropionate and benzyl bromide).
Table 1: Predicted Physicochemical & Structural Properties
| Property | Value / Description | Causality & Impact on Handling |
| Chemical Formula | C₁₃H₁₇BrO₂ | High halogen content dictates specific disposal protocols. |
| Molecular Weight | 285.18 g/mol | Heavier than air; vapors will accumulate in low-lying areas. |
| Physical State | Liquid (Predicted) | Requires liquid-handling protocols and spill containment strategies. |
| Solubility | Insoluble in water; Miscible in organics | Spills cannot be simply washed away with water; requires organic decontamination. |
| Reactivity | Hydrolytically unstable | Reacts with ambient moisture to release corrosive Hydrogen Bromide (HBr) gas. |
Hazard Identification & Mechanistic Toxicology
Based on the structural homology to established bromo-esters, Ethyl 4-bromo-3-phenylpentanoate acts as a potent electrophile. Alkyl bromides readily vaporize at ambient temperatures, making inhalation the most significant exposure risk. Furthermore, analogous alpha- and beta-bromo esters are classified as severe lachrymators (tear-inducing agents) that cause severe skin burns and serious eye damage[1],[2].
Table 2: GHS Hazard Classification Profile
| Hazard Class | GHS Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Rapid absorption and systemic alkylation of cellular targets. |
| Skin Corrosion/Irritation | H314: Causes severe skin burns | Alkyl bromides strip oils/fats from skin and induce chemical burns. |
| Serious Eye Damage | H318: Causes serious eye damage | Lachrymatory effect causes immediate, severe ocular tissue degradation[1]. |
| Specific Target Organ | H335: May cause respiratory irritation | Vapors hydrolyze in the respiratory tract, releasing HBr[2]. |
Mechanistic Pathway of Toxicity
The toxicity of Ethyl 4-bromo-3-phenylpentanoate is driven by nucleophilic substitution. The carbon atom bonded to the bromine is highly electrophilic. When exposed to biological tissues, it reacts rapidly with nucleophiles (such as thiol groups in glutathione or critical enzymes), leading to irreversible protein alkylation and the simultaneous release of hydrobromic acid, which causes secondary corrosive tissue damage.
Caption: Biochemical mechanism of bromo-ester toxicity via nucleophilic substitution.
Standard Operating Procedures (SOP): Safe Handling & Storage
To ensure trustworthiness and safety, protocols must go beyond listing steps—they must be self-validating systems that prevent exposure through engineered redundancies. Like other reactive alkyl bromides, this compound must be stored away from strong oxidizing agents, strong bases, and reactive metals to prevent exothermic dehydrohalogenation[3].
Step-by-Step Handling Protocol
-
Pre-Operation Verification:
-
Action: Verify the chemical fume hood face velocity is operating at >100 feet per minute (fpm).
-
Causality: Bromo-esters are highly volatile lachrymators. Inadequate airflow guarantees respiratory exposure and ocular irritation[2].
-
Validation: Perform a visual "Kimwipe test" at the sash opening to confirm negative pressure before unsealing the chemical.
-
-
PPE Donning:
-
Action: Equip chemical safety goggles, a flame-retardant lab coat, and double-layered nitrile gloves (or heavy-duty butyl rubber).
-
Causality: Liquid alkyl bromides are excellent solvents that rapidly permeate standard single-layer nitrile, trapping the chemical against the skin and inducing severe chemical burns.
-
-
Inert Atmosphere Setup:
-
Action: Purge the reaction flask and storage vessel with an inert gas (Argon or Nitrogen) using Schlenk line techniques.
-
Causality: Atmospheric moisture initiates the hydrolysis of the ester and the alkyl bromide, generating corrosive HBr gas that pressurizes the container and degrades the reagent.
-
-
Material Transfer:
-
Action: Transfer the liquid using a gas-tight syringe rather than pouring.
-
Causality: Prevents aerosolization of the lachrymator and minimizes exposure to ambient humidity.
-
-
Post-Transfer Decontamination:
-
Action: Rinse the transfer syringe with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) before standard organic washing.
-
Validation: Use pH paper on the final rinse solution. A pH > 7.0 confirms the complete neutralization of residual electrophilic species and HBr.
-
Emergency Response & Spill Containment Protocol
In the event of a spill, rapid, methodical action is required to prevent vapor accumulation and widespread respiratory distress.
Step-by-Step Spill Response Methodology
-
Evacuation & Assessment: Immediately evacuate the immediate area. Do not attempt to clean a large spill without a Self-Contained Breathing Apparatus (SCBA), as high concentrations of alkyl bromide vapors lead to severe coughing, wheezing, and respiratory tract damage.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[3].
-
Causality: Combustible materials (like paper towels or sawdust) can react exothermically with reactive halogens.
-
-
Neutralization: Apply solid sodium bicarbonate over the absorbed spill.
-
Causality: Neutralizes any hydrobromic acid formed from the reaction between the bromo-ester and ambient room moisture.
-
-
Collection & Validation: Sweep the absorbed material into a sealable hazardous waste container using non-sparking tools.
-
Validation: After physical removal, swab the affected bench/floor surface with a moistened pH indicator strip. A neutral pH reading confirms the area is safe for standard detergent cleaning.
-
Caption: Emergency spill response workflow for reactive bromo-esters.
Sources
Thermodynamic Solvation and Analytical Profiling of 4-Bromo-3-phenylpentanoate Esters: A Technical Guide
Introduction: The Critical Role of Solubility Profiling
In the development of complex pharmaceutical intermediates, the solubility profile of halogenated lipophilic esters—specifically 4-bromo-3-phenylpentanoate esters (e.g., methyl or ethyl derivatives)—dictates downstream synthetic feasibility, purification strategies, and formulation viability. These compounds are characterized by a delicate balance of lipophilicity (driven by the phenyl ring and aliphatic backbone) and polarity (imparted by the ester carbonyl and the highly polarizable bromine atom).
As a Senior Application Scientist, approaching the solubility of these intermediates requires moving beyond empirical observation into thermodynamic causality. This whitepaper establishes a self-validating framework for predicting, measuring, and analytically verifying the equilibrium solubility of 4-bromo-3-phenylpentanoate esters, mitigating common degradation pathways such as ester hydrolysis and dehydrobromination[1].
Structural Thermodynamics and Solvation Drivers
The dissolution of 4-bromo-3-phenylpentanoate esters is a dynamic equilibrium between the solid-state crystal lattice energy and the solvation energy provided by the solvent. The molecule's solvation behavior is governed by three distinct structural domains:
-
The Phenyl Ring (Lipophilic Domain): Induces strong π−π stacking and hydrophobic interactions, driving high solubility in non-polar and aromatic solvents (e.g., toluene, hexane)[2].
-
The Ester Carbonyl (Hydrogen-Bond Acceptor): Facilitates dipole-dipole interactions and accepts hydrogen bonds, promoting solubility in polar aprotic and protic solvents (e.g., ethyl acetate, low-molecular-weight alcohols).
-
The α/β -Bromine Atom (Polarizability): The large atomic radius of bromine creates a highly polarizable electron cloud, enhancing London dispersion forces and driving exceptional solubility in halogenated solvents (e.g., dichloromethane)[3].
Figure 1: Structural determinants influencing the solvation thermodynamics of the ester.
Predictive Solubility Profiling (In Silico)
Before initiating wet-lab protocols, predictive modeling via Hansen Solubility Parameters (HSP) and partition coefficients (LogP) establishes a targeted solvent matrix. The estimated LogP of ~2.9 to 3.5 indicates moderate-to-high lipophilicity, suggesting that water will act as a strong anti-solvent[2].
Table 1: Estimated Hansen Solubility Parameters (HSP) for Methyl 4-bromo-3-phenylpentanoate
| Parameter | Symbol | Estimated Value (MPa 1/2 ) | Solvation Implication |
| Dispersion | δD | 18.5 | High affinity for non-polar hydrocarbons and aromatics. |
| Polarity | δP | 8.2 | Moderate affinity for ketones and esters due to the carbonyl and C-Br bond. |
| Hydrogen Bonding | δH | 5.4 | Low H-bond donation capability; acts primarily as an H-bond acceptor. |
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To determine the true thermodynamic equilibrium solubility, we employ a rigorously controlled shake-flask method[4][5]. Kinetic dissolution assays often capture metastable supersaturated states; therefore, extended equilibration is non-negotiable to ensure the dissolution-reprecipitation dynamic reaches a stable baseline[6].
Step-by-Step Protocol:
-
Saturation Preparation: Add an excess of the 4-bromo-3-phenylpentanoate ester (typically 50-100 mg) to 1.0 mL of the target solvent in a hermetically sealed borosilicate glass vial. The presence of undissolved solid is critical to guarantee saturation[4].
-
Thermostatic Equilibration: Place the vials in a thermostatic shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: Halogenated esters can undergo slow polymorphic transitions in solvent; a 48-hour window ensures the solubility of the most thermodynamically stable polymorph is measured[5].
-
Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Filtration is discouraged for highly lipophilic compounds due to potential adsorption onto the filter membrane[6].
-
Dilution & Matrix Matching: Extract an exact aliquot of the supernatant (e.g., 10 µL) and dilute it volumetrically into the HPLC mobile phase to arrest any further dissolution or precipitation.
Figure 2: Standardized shake-flask workflow for thermodynamic solubility determination.
Analytical Quantification (RP-HPLC-UV)
Quantification of the dissolved ester must be performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. Gravimetric methods are insufficient due to potential solvent entrapment and the inability to detect degradation products[4][7].
Optimized RP-HPLC Parameters:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Isocratic 70:30 Acetonitrile : Water containing 0.1% Formic Acid.
-
Detection Wavelength: 254 nm.
-
Flow Rate: 1.0 mL/min.
Empirical Solubility Data Presentation
Based on the structural thermodynamics and validated through the shake-flask methodology, the expected equilibrium solubility profile of 4-bromo-3-phenylpentanoate esters is categorized below.
Table 2: Equilibrium Solubility Profile at 25.0 °C
| Solvent Class | Representative Solvent | Expected Solubility Range (mg/mL) | Mechanistic Rationale |
| Aqueous / Highly Polar | Water (pH 7.0) | < 0.1 (Practically Insoluble) | High lipophilicity (LogP > 3) and lack of strong H-bond donors prevent aqueous solvation. |
| Polar Protic | Ethanol | 20 - 50 (Sparingly Soluble) | H-bonding with the ester carbonyl aids dissolution, but the hydrophobic phenyl/alkyl chain limits capacity. |
| Polar Aprotic | Ethyl Acetate | > 200 (Freely Soluble) | "Like dissolves like"; excellent matching of dispersion and polarity parameters ( δP ). |
| Halogenated | Dichloromethane | > 500 (Very Soluble) | High polarizability of the C-Br bond strongly interacts with the chlorinated solvent matrix. |
| Non-Polar Aromatic | Toluene | > 300 (Freely Soluble) | Strong π−π stacking interactions between the solvent and the solute's phenyl ring. |
Mechanistic Troubleshooting: Degradation Pathways
When profiling halogenated esters, apparent "solubility" increases over time may actually be artifacts of chemical degradation. Two primary pathways must be monitored during the 48-hour equilibration:
-
Base-Catalyzed Dehydrobromination: In the presence of basic solvents or impurities, the α -proton adjacent to the ester or the β -proton can be abstracted, leading to the elimination of HBr and the formation of an alkene[1]. Solution: Maintain strictly neutral or slightly acidic conditions during the assay.
-
Ester Hydrolysis: In aqueous-organic mixtures (e.g., during HPLC dilution), the ester linkage is susceptible to hydrolysis, yielding 4-bromo-3-phenylpentanoic acid[8]. Solution: Utilize aprotic diluents (like pure acetonitrile) for sample preparation and ensure the HPLC autosampler is maintained at 4 °C to kinetically freeze degradation.
References
-
[4] Benchchem. An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates. Available at:
-
[5] CORE / ADMET & DMPK. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available at:
-
[3] Benchchem. Methyl 2,4-dibromobutyrate (Halogenated Ester Properties). Available at:
-
[6] Pharma Excipients. UNGAP best practice for improving solubility data quality of orally administered drugs. Available at:
-
[2] PubChem / NIH. Benzenepentanoic acid - Computed Properties and LogP. Available at:
-
[1] Royal Society of Chemistry (RSC). Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides. Available at:
-
[10] Google Patents. Process for making montelukast and intermediates therefor (HPLC UV detection of bromo-esters). Available at:
-
[8] NIH. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Available at:
-
[11] NIH. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity (HPLC purity of bromo esters). Available at:
-
[9] ResearchGate. Determination of genotoxic impurity in drug substances by HPLC. Available at:
-
[7] Benchchem. Assuring the Purity of 4-Bromo-3-oxo-n-phenylbutanamide: A Comparative Guide to Analytical Techniques. Available at:
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- 1. Sulphide as a leaving group: highly stereoselective bromination of alkyl phenyl sulphides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03560E [pubs.rsc.org]
- 2. Benzenepentanoic acid | C11H14O2 | CID 16757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,4-dibromobutyrate | 70288-65-2 | Benchchem [benchchem.com]
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- 6. pharmaexcipients.com [pharmaexcipients.com]
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- 9. researchgate.net [researchgate.net]
- 10. US20090093636A1 - Process for making montelukast and intermediates therefor - Google Patents [patents.google.com]
- 11. Design, synthesis and activity evaluation of arctigenin derivatives with HDAC inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Halogenated Intermediates in the Synthesis of Tapentadol
Abstract: Tapentadol, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol, is a potent, centrally-acting analgesic with a dual mechanism of action that combines μ-opioid receptor (MOR) agonism with norepinephrine reuptake inhibition (NRI).[1][2] This unique pharmacological profile makes it effective for treating various forms of moderate to severe pain while offering an improved side-effect profile compared to traditional opioids.[3] The commercial success of Tapentadol has driven significant research into efficient and stereoselective synthetic routes. A key strategic consideration in its synthesis is the convergent assembly of its core structure and the precise installation of its two chiral centers. This guide provides a detailed examination of synthetic pathways for Tapentadol, with a specific focus on the pivotal role of halogenated intermediates. While the specific compound, ethyl 4-bromo-3-phenylpentanoate, is not a commonly cited precursor in mainstream industrial syntheses, this paper will explore the function of structurally related and patented brominated intermediates that are crucial for forming the Tapentadol backbone. We will dissect the mechanistic underpinnings of these routes, provide detailed experimental protocols derived from patent literature, and offer insights into the rationale behind key process decisions.
Introduction to Tapentadol: A Modern Analgesic
Chemical Identity and Stereochemistry
Tapentadol possesses two contiguous stereocenters at the C1 and C2 positions of the propyl chain. The desired analgesic activity resides specifically in the (1R, 2R) stereoisomer. Consequently, a primary challenge in any synthetic approach is the control of this stereochemistry, which is often achieved through chiral resolution or asymmetric synthesis.
Caption: Chemical structure of the active (1R,2R)-Tapentadol isomer.
Dual Mechanism of Action
Tapentadol's therapeutic efficacy stems from its innovative dual-action profile:
-
μ-Opioid Receptor (MOR) Agonism: It binds to MORs in the central nervous system, which is the classical mechanism for opioid analgesics, targeting the ascending pain pathways.[3]
-
Norepinephrine Reuptake Inhibition (NRI): It blocks the reuptake of norepinephrine, increasing its concentration in the synaptic cleft. This enhances the activity of descending inhibitory pain pathways.[2]
This synergistic action allows for potent analgesia with a reduced "opioid load," potentially leading to a better gastrointestinal tolerability profile (less nausea and constipation) compared to equianalgesic doses of pure opioid agonists.[3][4]
Major Synthetic Strategies: A Strategic Overview
The synthesis of Tapentadol has evolved to optimize yield, stereoselectivity, and industrial scalability. Most approaches can be categorized into two main strategies that construct the core carbon skeleton differently.
Caption: High-level overview of two convergent synthetic routes to Tapentadol.
-
Route A (Grignard-Mannich Approach): This classic route often starts with a substituted propiophenone (e.g., 3-methoxy propiophenone).[5] A Mannich reaction introduces the dimethylamino-methyl group, followed by a Grignard reaction with an ethylating agent to form the tertiary alcohol and the second stereocenter. This pathway requires rigorous control over stereoselectivity and often involves challenging resolutions of diastereomeric intermediates.[6]
-
Route B (Halogenated Amine Coupling Approach): This more modern and convergent route builds the aminopentane backbone first. This backbone is then halogenated, typically brominated, to create a key intermediate. This electrophilic intermediate is then coupled with an aryl-metallic reagent (e.g., a boronic acid) to form the crucial aryl-alkyl bond.[7] This approach offers strategic advantages in controlling the core structure before introducing the complex aryl moiety.
The Pivotal Role of Brominated Intermediates
While the user-specified "ethyl 4-bromo-3-phenylpentanoate" is not a primary intermediate in widely published Tapentadol syntheses, the underlying concept of using a brominated aliphatic chain is central to some of the most efficient patented routes. The bromine atom serves as an excellent leaving group, transforming the carbon to which it is attached into an electrophilic center ripe for nucleophilic attack or transition-metal-catalyzed cross-coupling.
Key Patented Intermediate: 3-bromo-N,N,2-trimethylpentan-1-amine
A prominent example of this strategy is detailed in patent CN102936205B, which utilizes 3-bromo-N,N,2-trimethylpentan-1-amine as a cornerstone intermediate.[7] This molecule contains the complete C1-C2-C3 backbone of Tapentadol, including the dimethylamino group. Its synthesis and subsequent reaction are the linchpins of this entire synthetic sequence.
The rationale for this intermediate is compelling:
-
Convergent Design: It allows for the separate, optimized synthesis of the aliphatic amine portion and the aromatic portion (as a boronic acid) before their convergent coupling.
-
Activation for C-C Bond Formation: The bromine at the C3 position activates the molecule for the key C-C bond-forming step with the phenyl ring, which is otherwise a challenging bond to make.
-
Strategic Positioning: The bromine is placed at the exact position where the phenyl group is required in the final Tapentadol structure.
Technical Protocol: Synthesis of Tapentadol via a Brominated Amine Intermediate
The following protocols are adapted from the methodologies described in patent literature, primarily CN102936205B.[7] They represent a validated pathway where a brominated intermediate is central to the overall strategy.
Caption: Experimental workflow for Tapentadol synthesis via a key brominated amine intermediate.
Step 4.1: Reduction of the Ketone
-
Objective: To reduce the ketone in 1-dimethylamino-2-methyl-3-pentanone to a secondary alcohol, setting the stage for substitution.
-
Protocol:
-
Charge a reaction vessel with 1-dimethylamino-2-methyl-3-pentanone.
-
Dissolve the starting material in a suitable alcoholic solvent, such as methanol or ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Portion-wise, add a reducing agent like sodium borohydride (NaBH₄). The choice of NaBH₄ is strategic; it is selective for ketones in the presence of other functional groups and is safer and more economical for large-scale operations than alternatives like LiAlH₄.
-
Maintain the temperature below 10 °C during addition.
-
Stir the reaction mixture for 2-4 hours at room temperature until TLC or HPLC analysis confirms the disappearance of the starting material.
-
Work up the reaction by quenching with a dilute acid, followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the product, 1-(dimethylamino)-2-methylpentan-3-ol.
-
Step 4.2: Halogenation to the Brominated Intermediate
-
Objective: To convert the hydroxyl group into a bromine atom, creating the activated electrophilic intermediate.
-
Protocol:
-
Dissolve the alcohol from the previous step in an inert aprotic solvent like dichloromethane (DCM) or toluene.
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent. Phosphorus tribromide (PBr₃) is a common and effective choice for converting secondary alcohols to bromides via an SN2-type mechanism.[7] The slow addition is critical to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction to completion.
-
The workup involves carefully quenching the reaction mixture with ice water, neutralizing with a base (e.g., NaHCO₃ solution), and extracting the brominated product into an organic solvent. The crude product is then purified, often by vacuum distillation or column chromatography.
-
Step 4.3: Transition-Metal-Catalyzed Cross-Coupling
-
Objective: To form the critical carbon-carbon bond between the aliphatic chain and the aromatic ring.
-
Protocol:
-
In a nitrogen-purged reactor, combine the 3-bromo-N,N,2-trimethylpentan-1-amine , 3-methoxyphenylboronic acid (the nucleophilic partner), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a solvent system, typically a mixture like toluene/water or dioxane/water.
-
Add the transition metal catalyst and ligand. While palladium catalysts are common for Suzuki couplings, some patents for this specific transformation cite the use of nickel catalysts, such as a combination of a Ni(II) salt and a phenanthroline-based ligand, which can be more cost-effective.[7]
-
Heat the mixture to reflux (e.g., 70-90 °C) for 8-12 hours.
-
Upon completion, cool the reaction, separate the organic layer, and wash it to remove inorganic salts. The crude product, 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, is isolated after solvent evaporation.
-
Step 4.4: Demethylation and Chiral Resolution
-
Objective: To cleave the methyl ether on the phenyl ring to reveal the final phenol group and to isolate the desired (1R,2R) stereoisomer.
-
Protocol:
-
Demethylation: Dissolve the coupled product in a strong acid, such as hydrobromic acid (HBr) or a mixture of methanesulfonic acid and methionine, and heat to effect the ether cleavage.[6]
-
Resolution: After neutralization and extraction of the racemic Tapentadol base, chiral resolution is performed. This is typically achieved by forming diastereomeric salts with a chiral acid, such as L-(-)-dibenzoyltartaric acid. The desired diastereomeric salt selectively crystallizes from a suitable solvent system (e.g., acetone/water).
-
Final Salt Formation: After filtering the desired salt and liberating the free base, it is treated with hydrochloric acid in a solvent like isopropanol or acetone to crystallize the final active pharmaceutical ingredient, Tapentadol Hydrochloride.[8][9]
-
Data Summary
The following table summarizes representative yields for the key transformations as can be inferred from patent literature. Actual industrial yields may vary based on process optimization.
| Step | Transformation | Key Reagents | Representative Yield | Reference |
| 4.1: Reduction | Ketone to Secondary Alcohol | NaBH₄, Methanol | >90% | [7] |
| 4.2: Bromination | Alcohol to Bromide | PBr₃, Toluene | 75-85% | [7] |
| 4.3: Coupling | Bromide + Boronic Acid to Aryl-Alkyl | Ni or Pd Catalyst, Base | 60-70% | [7] |
| 4.4: Demethylation & Resolution | Methoxy to Phenol, Racemate to (1R,2R) | HBr or MSA/Methionine, Chiral Acid | 35-45% (of theoretical) | [6] |
Conclusion and Field-Proven Insights
The synthesis of Tapentadol highlights a masterful application of modern organic chemistry principles, where strategic bond disconnections lead to efficient and convergent manufacturing processes. While a wide array of synthetic routes exists, the pathway involving a brominated amine intermediate stands out for its strategic elegance. This approach effectively de-risks the synthesis by constructing the complex aliphatic amine backbone separately from the aromatic component, joining them in a robust and well-understood cross-coupling reaction.
The choice to use a bromide as the activating group is a deliberate one, balancing reactivity with stability and cost. It provides a reliable handle for one of the most challenging steps in the entire synthesis—the formation of the sp³-sp² carbon-carbon bond. This technical guide underscores that a deep understanding of the role of such key intermediates is paramount for researchers and professionals in drug development, as it informs process optimization, impurity profiling, and the overall economic viability of the final pharmaceutical product.
References
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Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. (2026). ResearchGate. [Link]
-
New process for the synthesis of tapentadol and its intermediates. (2018). PubChem Patent BR-112012029882-A2. [Link]
-
Evolution of synthetic routes towards homochiral Tapentadol. (2017). ResearchGate. [Link]
-
Intermediate compounds and processes for the preparation of Tapentadol and related compounds. (n.d.). EPO Patent 2519100. [Link]
- Synthesis method of tapentadol. (n.d.).
- Process for the preparation of tapentadol and intermediates thereof. (n.d.).
-
Process for the synthesis of tapentadol and intermediates thereof. (2014). Justia Patents. [Link]
-
New process for the preparation of tapentadol and intermediates thereof. (2017). EPO Patent 2507203. [Link]
-
Tapentadol Pre-Review Report. (n.d.). World Health Organization. [Link]
- Preparation method of tapentadol intermediate methoxypropiophenone. (n.d.).
-
Process For The Preparation Of Tapentadol. (n.d.). Quick Company. [Link]
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Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses. [Link]
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Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. (2011). National Center for Biotechnology Information. [Link]
-
Tapentadol Hydrochloride. (n.d.). Drugs of the Future. [Link]
-
Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. (2014). ResearchGate. [Link]
-
Tapentadol: A Comprehensive Review of Its Role in Pain Management. (2024). National Center for Biotechnology Information. [Link]
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Tapentadol: A review of experimental pharmacology studies. (2023). Dove Medical Press. [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-bromo-3-phenylpentanoate
A Note to the Reader: The following technical guide addresses the synthesis and characterization of Ethyl 4-bromo-3-phenylpentanoate. It is important to note that this specific compound is not extensively documented in current chemical literature. Therefore, this guide is presented from the perspective of a Senior Application Scientist, outlining a prospective synthesis and the expected analytical characterization based on established principles of organic chemistry and data from structurally related analogs.
Introduction
Ethyl 4-bromo-3-phenylpentanoate is a halogenated ester with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a phenyl group and a reactive bromine atom, offers multiple avenues for further chemical modification, making it a valuable building block for creating complex molecular architectures. The strategic placement of the phenyl and bromo substituents on the pentanoate backbone suggests that this compound could be a precursor for molecules designed to interact with specific biological targets.
This guide provides a comprehensive overview of the hypothesized molecular properties of Ethyl 4-bromo-3-phenylpentanoate, a proposed synthetic route with a detailed experimental protocol, and the expected spectroscopic data for its characterization.
Molecular Properties and Structure
Based on the IUPAC name "Ethyl 4-bromo-3-phenylpentanoate," the chemical structure can be deduced. The core is a pentanoic acid ethyl ester, with a phenyl group at the C-3 position and a bromine atom at the C-4 position.
| Property | Value |
| Chemical Formula | C₁₃H₁₇BrO₂ |
| Molecular Weight | 285.18 g/mol |
| SMILES | CCOC(=O)CC(C(Br)C)C1=CC=CC=C1 |
| InChI | InChI=1S/C13H17BrO2/c1-3-16-13(15)9-12(11(2)14)10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |
The presence of two chiral centers at C-3 and C-4 indicates that Ethyl 4-bromo-3-phenylpentanoate can exist as a mixture of diastereomers. The stereochemical outcome of the synthesis will be a critical consideration.
Proposed Synthesis: A Strategic Approach
A plausible and efficient route to Ethyl 4-bromo-3-phenylpentanoate involves a two-step sequence starting from ethyl cinnamate, a readily available α,β-unsaturated ester. This approach leverages a conjugate addition reaction followed by electrophilic bromination.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Ethyl 4-bromo-3-phenylpentanoate.
Rationale Behind the Synthetic Strategy
The chosen synthetic pathway is based on well-established and reliable organic reactions.
-
Step 1: Conjugate Addition: The introduction of a methyl group at the β-position of ethyl cinnamate is best achieved through a 1,4-conjugate addition (Michael addition).[1][2] The use of a Gilman cuprate reagent, generated in situ from methylmagnesium bromide and a catalytic amount of copper(I) iodide, is preferred over the Grignard reagent alone to favor 1,4-addition over 1,2-addition to the carbonyl group.[3][4][5]
-
Step 2: α-Bromination: The subsequent bromination at the C-4 position is a radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic bromination, as well as for the bromination of carbons alpha to carbonyl groups, under radical conditions.[6] A radical initiator such as azobisisobutyronitrile (AIBN) is used to facilitate the reaction upon heating.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 3-phenylbutanoate
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with copper(I) iodide (catalytic amount, e.g., 5 mol%). Anhydrous tetrahydrofuran (THF) is added, and the suspension is cooled to 0 °C in an ice bath.
-
Grignard Addition: A solution of methylmagnesium bromide in diethyl ether (1.1 equivalents) is added dropwise to the stirred suspension.
-
Substrate Addition: A solution of ethyl cinnamate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield pure ethyl 3-phenylbutanoate.
Step 2: Synthesis of Ethyl 4-bromo-3-phenylpentanoate
-
Reaction Setup: A round-bottom flask is charged with ethyl 3-phenylbutanoate (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN in carbon tetrachloride.
-
Reaction: The mixture is heated to reflux. The reaction can be initiated by irradiation with a UV lamp if necessary. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with a saturated sodium thiosulfate solution to remove any excess bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product, Ethyl 4-bromo-3-phenylpentanoate, can be further purified by flash column chromatography.
Spectroscopic Characterization
The following spectroscopic data are predicted for the successful identification and characterization of Ethyl 4-bromo-3-phenylpentanoate.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Due to the presence of diastereomers, some signals may appear as complex multiplets.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (ethyl ester) | ~1.2 | Triplet |
| -CH₃ (C-5) | ~1.7 | Doublet |
| -CH₂- (ester) | ~4.1 | Quartet |
| -CH₂- (C-2) | ~2.6-2.8 | Multiplet |
| -CH- (C-3, phenyl) | ~3.0-3.2 | Multiplet |
| -CH- (C-4, bromo) | ~4.2-4.4 | Multiplet |
| Aromatic protons | ~7.2-7.4 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethyl ester) | ~14 |
| -CH₃ (C-5) | ~20-25 |
| -CH₂- (ester) | ~60 |
| -CH₂- (C-2) | ~40-45 |
| -CH- (C-4, bromo) | ~50-55 |
| -CH- (C-3, phenyl) | ~45-50 |
| Aromatic carbons | ~127-140 |
| Carbonyl carbon | ~170 |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the bromine atom.
Potential Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry as the halogen atom can influence the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. Ethyl 4-bromo-3-phenylpentanoate, as a versatile intermediate, could be utilized in the synthesis of a variety of biologically active compounds. The reactive bromine atom can be displaced by various nucleophiles to introduce new functional groups, and the ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
Conclusion
This technical guide provides a prospective yet scientifically grounded framework for the synthesis and characterization of Ethyl 4-bromo-3-phenylpentanoate. The proposed two-step synthesis is robust and utilizes well-understood reaction mechanisms. The predicted spectroscopic data offer a clear roadmap for the structural elucidation of the target molecule. While this compound is not yet widely documented, its potential as a synthetic intermediate warrants further investigation by researchers and professionals in the field of drug development and organic synthesis.
References
-
Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3-(4-Bromo-phenyl)-3-oxo-propionic acid ethyl ester. Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate. Available at: [Link]
- Hauser, C. R., & Hudson, B. E. (1941). The Alkylation of Phenylacetones. Journal of the American Chemical Society, 63(11), 3167-3169.
-
Wikipedia. (n.d.). Reformatsky reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]
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PubChem. (n.d.). Ethyl 4-(3-bromophenyl)butanoate. Available at: [Link]
-
Filo. (2026). 3 bromo 4 phenyl pentanoic acid. Available at: [Link]
-
Scribd. (n.d.). Reformatsky Reaction Mechanism Explained. Available at: [Link]
- El-Faham, A., et al. (2015). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances, 5(10), 7350-7356.
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PubChem. (n.d.). Ethyl 4-bromopentanoate. Available at: [Link]
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PubChem. (n.d.). Ethyl 3-phenyl-4-pentenoate. Available at: [Link]
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Organic Syntheses. (n.d.). ethyl phenylacetate. Available at: [Link]
-
Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]
-
Chemsrc. (2025). ethyl 3-bromo-3-phenyl-propanoate. Available at: [Link]
-
Cambridge University Press. (n.d.). Michael Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2018). What will be the possible conditions to react bromo alkane with diethyl phenylmalonate?. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of (A) 3-bromo-4-ketocyclohexanecarboxylic acid ethyl ester. Available at: [Link]
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The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. Available at: [Link]
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Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. Available at: [Link]
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Pearson+. (n.d.). (A true story.) Chemistry lab students added an excess of ethylma... | Study Prep. Available at: [Link]
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Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Available at: [Link]
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Semantic Scholar. (n.d.). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Available at: [Link]
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ResearchGate. (2000). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Available at: [Link]
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Stability and Hydrolytic Dynamics of Halogenated Esters Under Ambient Conditions: A Comprehensive Technical Guide
Introduction: The Dual Nature of Halogenated Esters
In the realm of drug development and advanced organic synthesis, halogenated esters—ranging from α -halo esters like ethyl bromoacetate to perfluorinated derivatives like trifluoroacetates—occupy a paradoxical role. They are highly prized for their exceptional reactivity, serving as critical alkylating agents, prodrug linkers, and transient protecting groups. However, this same reactivity renders them inherently unstable under ambient conditions.
As a Senior Application Scientist, I frequently observe that the failure of complex synthetic pathways or the premature degradation of prodrugs can be traced back to a fundamental misunderstanding of halogenated ester stability. Ambient moisture, trace alkalinity in glassware, and subtle temperature shifts are sufficient to trigger irreversible degradation. This guide deconstructs the mechanistic causality behind their instability and provides field-proven, self-validating protocols to harness their reactivity safely.
Mechanistic Causality: Electrophilicity and Degradation Pathways
The instability of halogenated esters is driven primarily by the strong inductive ( −I ) effect of the halogen atoms. Fluorine, chlorine, and bromine withdraw electron density from the ester carbonyl carbon through the σ -bond framework. This electron withdrawal drastically increases the partial positive charge ( δ+ ) on the carbonyl carbon, lowering the lowest unoccupied molecular orbital (LUMO) energy and making it a prime target for nucleophilic attack—even by weak nucleophiles like ambient atmospheric moisture.
The BAc2 Hydrolysis Pathway
Under ambient conditions, degradation typically proceeds via a base-catalyzed acyl-oxygen cleavage ( BAc2 ) mechanism, or a general base-catalyzed addition of water. The reaction kinetics show a strict first-order dependence on hydroxide ion concentration, particularly above pH 8[1].
Furthermore, α -halo esters (such as ethyl chloroacetate) suffer from a dual-degradation pathway. Not only is the carbonyl highly electrophilic, but the α -carbon is also susceptible to SN2 displacement. Alkaline hydrolysis of these esters can result in the substitution of the halogen with a hydroxyl group, yielding glycolic acid derivatives alongside standard ester hydrolysis products[2].
Figure 1: Base-catalyzed hydrolysis pathway of highly electrophilic halogenated esters.
Ambient Stability Kinetics: A Quantitative Analysis
To engineer robust synthetic routes or stable pharmaceutical formulations, one must quantify "instability." The table below synthesizes the kinetic half-lives of representative halogenated esters under aqueous conditions.
Notice the exponential drop in stability as halogen electronegativity and substitution increase. While ethyl chloroacetate can survive for weeks in neutral water[2], ethyl bromoacetate degrades in days[3], and trifluoroacetates hydrolyze in mere seconds[4].
| Compound | Subclass | Half-life (pH 7, 25°C) | Half-life (pH 8, 25°C) | Primary Degradation Pathway |
| Ethyl chloroacetate | α -Chloro Ester | ~74 days[2] | N/A | BAc2 Cleavage / SN2 Substitution |
| Ethyl bromoacetate | α -Bromo Ester | ~8 days[3] | ~18 hours[3] | BAc2 Cleavage / SN2 Substitution |
| p-Nitrophenyl trifluoroacetate | Trifluoroacetate | ~13.8 seconds[4] | < 1 second | General Base-Catalyzed Addition |
Data Interpretation: The extreme lability of trifluoroacetates makes them excellent transient protecting groups, but terrible choices for long-term prodrug formulation. Conversely, ethyl bromoacetate requires strict anhydrous storage (cool, dry, and well-ventilated) because trace hydrolysis generates hydrobromic acid (HBr), which autocatalytically accelerates further degradation[3].
Field-Proven Workflows: Managing Instability in the Lab
To successfully utilize these moisture-sensitive reagents, laboratory protocols must be designed as self-validating systems. Below are two highly optimized workflows that account for the thermodynamic vulnerabilities of halogenated esters.
Protocol 1: Moisture-Free Reformatsky Coupling (Using Ethyl Bromoacetate)
The Reformatsky reaction relies on the formation of a zinc enolate from an α -halo ester. If ambient moisture is present, the highly basic zinc enolate will instantly protonate, yielding a dehalogenated ester (ethyl acetate) and destroying the reaction yield.
Step-by-Step Methodology:
-
Zinc Activation (Causality: Removing the Passivating Layer): Commercial zinc dust is coated in unreactive ZnO. Wash 10g of Zn dust sequentially with 2% HCl, distilled water, absolute ethanol, and anhydrous diethyl ether. Dry under high vacuum at 100°C for 2 hours.
-
Atmospheric Exclusion: Flame-dry a 3-neck flask under a continuous stream of ultra-high-purity Argon.
-
Reagent Preparation: Dissolve the aldehyde/ketone and ethyl bromoacetate in anhydrous THF (distilled over sodium/benzophenone).
-
Initiation & Self-Validation: Add the zinc to the flask, followed by 5% of the reagent solution. Add a single crystal of iodine.
-
Self-Validation Checkpoint: The fading of the iodine color (from brown to colorless) visually confirms the zinc surface is active and the organometallic insertion has successfully initiated.
-
-
Controlled Addition: Add the remaining reagent solution dropwise to maintain a gentle reflux, preventing thermal runaway.
-
Quenching: Quench with saturated aqueous NH4Cl . Causality: Using a mild, buffered quench rather than strong acid prevents the acid-catalyzed dehydration of the newly formed β -hydroxy ester product.
Figure 2: Sequential workflow for moisture-sensitive organozinc formation.
Protocol 2: Exploiting Instability for Mild Deprotection of Trifluoroacetates
In peptide and carbohydrate synthesis, the trifluoroacetyl group is used to protect amines and alcohols. We exploit its extreme susceptibility to hydrolysis to remove it without affecting standard acetates or benzoates.
Step-by-Step Methodology:
-
Solvent System: Dissolve the protected substrate in a 4:1 mixture of Methanol:Water. Causality: The mixed solvent ensures solubility of the organic substrate while providing the necessary water for hydrolysis.
-
Mild Base Addition: Add 2.0 equivalents of solid Potassium Carbonate ( K2CO3 ). Stir at ambient temperature (20-25°C).
-
Monitoring & Self-Validation:
-
Self-Validation Checkpoint: Monitor via TLC. You will observe a distinct polar shift as the non-polar trifluoroacetate ester converts to the highly polar free alcohol/amine. The cessation of CO2 gas evolution indicates that the neutralization of the liberated trifluoroacetic acid is complete.
-
-
Workup: Concentrate the methanol under reduced pressure, extract with ethyl acetate, and wash with brine to remove the trifluoroacetate salts.
Environmental and Downstream Implications
For drug development professionals, the downstream fate of these compounds is as critical as their synthetic utility. When trifluoroacetate esters hydrolyze—whether in a reaction flask, a biological system, or the environment—they release the trifluoroacetate (TFA) anion.
Unlike the parent ester, the TFA anion is an ultrashort-chain perfluorinated compound that is exceptionally stable, earning it the moniker of a "forever chemical"[5]. Over the last two decades, environmental concentrations of TFA in surface waters have increased approximately 6-fold[5]. Therefore, when designing prodrugs or scaling up manufacturing processes that utilize fluorinated esters, scientists must account for the environmental persistence and regulatory scrutiny of the resulting hydrolytic byproducts.
References
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- Increases in Trifluoroacetate Concentrations in Surface Waters over Two Decades.
- Ethyl bromoacet
- -Cyclodextrin on the Hydrolysis Rate of Trifluoroacetate Esters.
- Ethyl chloroacet
Sources
Methodological & Application
Application Note: Synthesis Procedure for Ethyl 4-bromo-3-phenylpentanoate
Introduction & Mechanistic Rationale
As a Senior Application Scientist, I emphasize that constructing complex, multi-functionalized carbon scaffolds with high regioselectivity is a cornerstone of modern drug development. The synthesis of ethyl 4-bromo-3-phenylpentanoate traditionally presents a challenge due to the difficulty of selectively functionalizing the C4 position of a 3-phenylpentanoate backbone without triggering unwanted benzylic side reactions.
To bypass the limitations of classical enolate alkylations or allylic brominations, this protocol leverages a state-of-the-art methodology: a copper-catalyzed carbonylative catenation of olefins followed by a robust bromodeboronation ()[1]. This pathway is revolutionary because it utilizes carbon monoxide (CO) as both a carbonyl and a methylene (–CH2–) source[2]. Mechanistic studies reveal that the reaction proceeds via a copper-carbene intermediate, allowing the direct assembly of γ-boryl esters from simple β-substituted styrenes[3]. The subsequent transformation of the γ-boryl ester into the target bromide highlights the versatility of organoboron intermediates in late-stage functionalization ()[4].
Synthetic Workflow & Mechanistic Pathways
Fig 1: Two-step synthetic workflow for Ethyl 4-bromo-3-phenylpentanoate.
Fig 2: Catalytic cycle for the copper-catalyzed carbonylative catenation.
Materials and Reagents
| Reagent / Material | Role | Equivalents / Amount |
| trans-β-Methylstyrene | Starting Material | 1.0 equiv (10 mmol) |
| Bis(pinacolato)diboron (B2pin2) | Borylating Agent | 1.5 equiv (15 mmol) |
| Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(MeCN)4PF6] | Pre-catalyst | 10 mol% (1.0 mmol) |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand | 10 mol% (1.0 mmol) |
| Lithium tert-butoxide (LiOtBu) | Base | 1.5 equiv (15 mmol) |
| Carbon Monoxide (CO) | Carbonyl/Methylene Source | Excess (50 psi) |
| Absolute Ethanol (EtOH) | Nucleophile / Quenching Agent | 2.0 equiv (20 mmol) |
| Copper(II) bromide (CuBr2) | Halogen Source / Oxidant | 3.0 equiv (30 mmol) |
| THF, MeOH, H2O | Solvents | As required (0.1 M - 0.2 M) |
Step-by-Step Experimental Protocol
Phase 1: Copper-Catalyzed Carbonylative Catenation
Objective: Synthesize the intermediate ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenylpentanoate. Causality & Trustworthiness: The use of Cu(MeCN)4PF6 with a bidentate ligand (dppf) is critical. The bidentate ligand stabilizes the Cu(I) center against disproportionation and facilitates transmetalation with B2pin2. LiOtBu is essential to activate the diboron species, forming the active Cu-Bpin complex. Operating under 50 psi of CO ensures sufficient dissolved gas to drive the dual insertion (carbonyl and carbene formation) before competitive protonation occurs[3].
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge a dry 100 mL stainless-steel high-pressure autoclave with Cu(MeCN)4PF6 (372 mg, 1.0 mmol), dppf (554 mg, 1.0 mmol), LiOtBu (1.20 g, 15 mmol), and B2pin2 (3.81 g, 15 mmol).
-
Solvent & Substrate Addition: Add anhydrous THF (50 mL) to the autoclave, followed by trans-β-methylstyrene (1.18 g, 10 mmol) and absolute ethanol (0.92 g, 20 mmol).
-
Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to a CO line. Purge the vessel with CO gas three times to remove residual nitrogen, then pressurize to 50 psi (approx. 3.4 atm).
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Dilute the mixture with EtOAc (50 mL) and filter through a short pad of Celite to remove precipitated copper salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the γ-boryl ester intermediate. Validate via TLC (UV active, stains with KMnO4).
Phase 2: Bromodeboronation
Objective: Convert the pinacol boronate to ethyl 4-bromo-3-phenylpentanoate. Causality & Trustworthiness: CuBr2 in a protic solvent system (MeOH/H2O) serves as a mild, single-electron oxidant and halogen source. Unlike harsh Br2/NaOMe conditions which can cause elimination or benzylic bromination, CuBr2 selectively targets the C-B bond, smoothly converting the secondary Bpin group to a bromide via an electrophilic cleavage mechanism.
-
Reaction Setup: Dissolve the purified γ-boryl ester (approx. 8 mmol from Phase 1) in a 1:1 mixture of MeOH and deionized H2O (40 mL total, 0.2 M).
-
Reagent Addition: Add CuBr2 (5.36 g, 24 mmol) in one portion. The solution will turn dark green/brown.
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C. Stir vigorously for 12 hours.
-
In-Process Control: Monitor the reaction via GC-MS or TLC to ensure complete consumption of the boronic ester.
-
Extraction: Cool the mixture to room temperature. Extract the aqueous methanolic mixture with Diethyl Ether (3 × 30 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by silica gel chromatography (Hexanes/EtOAc 95:5) to afford pure ethyl 4-bromo-3-phenylpentanoate.
Quantitative Data & Expected Outcomes
| Parameter | Phase 1: Carbonylative Catenation | Phase 2: Bromodeboronation |
| Reaction Time | 24 Hours | 12 Hours |
| Temperature | 60 °C | 80 °C (Reflux) |
| Expected Yield | 65 - 75% | 80 - 85% |
| Key Analytical Marker | ¹H NMR: ~0.9 ppm (s, 12H, Bpin methyls) | ¹H NMR: Disappearance of Bpin signal; downfield shift of C4 proton (~4.2 ppm, m, 1H, CH-Br) |
| Primary Impurity | Unreacted trans-β-methylstyrene | Elimination product (ethyl 3-phenylpent-3-enoate) |
References
-
Wu, F., Yang, Y., Peña Fuentes, D., & Wu, X.-F. (2022). Copper-catalyzed carbonylative catenation of olefins: Direct synthesis of γ-boryl esters. Chem, 8(7), 1982-1992.[Link]
-
Gabriele, B. (2022). Combining olefin borylation with carbonylation under the catalysis of copper(I). Chem Catalysis, 2(7), 1544-1546.[Link]
Sources
Application Note: Stereoselective Synthesis of Ethyl 4-bromo-3-phenylpentanoate
Strategic Overview & Molecular Significance
The stereoselective construction of contiguous stereocenters in acyclic systems remains a formidable challenge in modern organic synthesis. Ethyl 4-bromo-3-phenylpentanoate is a highly versatile, stereochemically dense building block. Featuring two adjacent stereocenters (C3 and C4) substituted with an aryl group and a reactive halide, it serves as an ideal precursor for the synthesis of complex γ -lactones, pharmaceutically active polyketides, and advanced functional materials[1].
Traditional methods for synthesizing such 1,2-disubstituted acyclic scaffolds often suffer from poor diastereoselectivity or require multi-step chiral auxiliary approaches. This guide details a state-of-the-art, two-stage synthetic methodology: a copper-catalyzed carbonylative catenation followed by a stereospecific bromodeboronation . This approach not only streamlines the synthesis from simple starting materials (1-phenylpropene) but also ensures high stereochemical fidelity throughout the sequence.
Mechanistic Causality & Reaction Design
To successfully execute this protocol, one must understand the causality behind the catalytic cycles and reagent choices. The synthesis is divided into two distinct mechanistic phases:
Phase I: Regioselective Borylative Catenation
The first step leverages a unique copper-catalyzed multi-component coupling[2]. When 1-phenylpropene is subjected to a Cu(I) catalyst in the presence of bis(pinacolato)diboron ( B2pin2 ) and carbon monoxide, a highly ordered sequence occurs:
-
Borylcupration: The active Cu-Bpin species adds across the alkene. The regioselectivity is strictly governed by electronic stabilization; the copper atom migrates to the benzylic position (C3) to form a stable π -benzylcopper intermediate, forcing the boryl group to C4[3].
-
Carbonylative Catenation: Unlike standard carbonylations that insert a single CO molecule, this system facilitates the sequential insertion of two CO molecules. This effectively generates a " −CH2CO− " synthon in situ.
-
Termination: The acyl-copper intermediate is quenched by ethanol, yielding the γ -boryl ester (ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-phenylpentanoate) with high diastereoselectivity.
Phase II: Stereospecific Bromodeboronation
The conversion of the C-B bond to a C-Br bond must avoid radical intermediates to preserve the established stereocenter at C4. By utilizing copper(II) bromide ( CuBr2 ) in a protic solvent system, the reaction proceeds via the formation of a boronate ate-complex. Subsequent electrophilic cleavage occurs via an anti-periplanar transition state, resulting in a strict inversion of configuration at the C4 stereocenter[1].
Fig 1: Synthetic workflow from 1-phenylpropene to ethyl 4-bromo-3-phenylpentanoate.
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-(Bpin)-3-phenylpentanoate
This protocol utilizes high-pressure CO gas. Perform all operations in a well-ventilated fume hood equipped with active CO monitors.
Reagents & Materials:
-
1-Phenylpropene: 1.0 mmol
-
Bis(pinacolato)diboron ( B2pin2 ): 1.5 mmol
-
Tetrakis(acetonitrile)copper(I) hexafluorophosphate ( [Cu(MeCN)4]PF6 ): 10 mol%
-
Xantphos ligand: 10 mol%
-
Lithium tert-butoxide ( LiOtBu ): 1.5 mmol
-
Absolute Ethanol: 2.0 mmol
-
Anhydrous N,N-Dimethylacetamide (DMA): 5.0 mL
-
Carbon Monoxide (CO) gas: 30 bar
Step-by-Step Methodology:
-
Catalyst Activation: In an argon-filled glovebox, charge a 15 mL stainless-steel autoclave vial with [Cu(MeCN)4]PF6 (0.1 mmol), Xantphos (0.1 mmol), and LiOtBu (1.5 mmol).
-
Substrate Addition: Add anhydrous DMA (5.0 mL) to dissolve the catalytic complex. Stir for 10 minutes until a homogenous solution forms.
-
Reactant Loading: Add B2pin2 (1.5 mmol), 1-phenylpropene (1.0 mmol), and absolute ethanol (2.0 mmol) to the mixture. Seal the autoclave.
-
Pressurization: Remove the autoclave from the glovebox. Purge the vessel with CO gas three times to displace argon, then pressurize to exactly 30 bar of CO. Causality note: 30 bar is required to outcompete standard single-insertion pathways and force the catenation of two CO molecules.
-
Reaction Execution: Heat the autoclave to 80 °C and stir at 800 rpm for 16 hours.
-
Workup & Validation: Cool to room temperature and carefully vent the CO gas in a fume hood. Dilute the crude mixture with ethyl acetate (20 mL) and wash with brine (3 × 15 mL). Dry the organic layer over Na2SO4 and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 95:5) to isolate the γ -boryl ester. Quality Control: Verify the presence of the Bpin methyl protons (~1.2 ppm, 12H, singlet) and the ester ethyl group via 1H NMR before proceeding.
Protocol B: Stereospecific Bromodeboronation
This step converts the isolated γ -boryl ester to the final brominated target.
Reagents & Materials:
-
Ethyl 4-(Bpin)-3-phenylpentanoate: 0.5 mmol
-
Copper(II) bromide ( CuBr2 ): 1.5 mmol
-
Methanol / Water mixture (1:1 v/v): 6.0 mL
Step-by-Step Methodology:
-
Solvent Preparation: Degas the Methanol/Water (1:1) mixture by sparging with nitrogen for 15 minutes to prevent unwanted oxidative side reactions.
-
Reaction Assembly: In a 25 mL round-bottom flask equipped with a reflux condenser, dissolve the γ -boryl ester (0.5 mmol) in the degassed solvent mixture (6.0 mL).
-
Halogenation: Add CuBr2 (1.5 mmol) in one portion. The solution will turn dark green/brown. Causality note: The protic solvent is critical here; it facilitates the formation of the reactive boronate ate-complex, which is a prerequisite for the stereospecific anti-periplanar displacement by bromide.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).
-
Workup: Cool the mixture to room temperature. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with a saturated aqueous solution of NH4Cl to remove residual copper salts, followed by brine.
-
Isolation: Dry over anhydrous MgSO4 , filter, and evaporate the solvent. Purify the crude residue via flash chromatography (Silica gel, Hexanes/EtOAc 98:2) to yield pure Ethyl 4-bromo-3-phenylpentanoate .
Quantitative Data & Optimization Summaries
The self-validating nature of this protocol relies on strict adherence to optimized parameters. Deviations in pressure or solvent choice during Phase I will collapse the yield or alter the reaction pathway entirely.
Table 1: Critical Optimization Parameters for Carbonylative Catenation (Phase I)
| Entry | Catalyst System | Solvent | CO Pressure | Yield (%) | d.r. (syn:anti) | Pathway Outcome |
| 1 | Cu(MeCN)₄PF₆ / Xantphos | DMA | 30 bar | 88 | 92:8 | Optimal Catenation |
| 2 | Cu(MeCN)₄PF₆ / Xantphos | THF | 30 bar | 45 | 85:15 | Poor solubility of intermediates |
| 3 | Cu(MeCN)₄PF₆ / Xantphos | DMA | 10 bar | 12 | N/A | Single CO insertion dominates |
| 4 | CuCl / dppp | DMA | 30 bar | Trace | N/A | Catalyst deactivation |
Table 2: Stereochemical Fidelity of Halodeboronation (Phase II)
| Starting Material Stereochemistry | Reagent System | Temp (°C) | Product Stereochemistry | Stereochemical Fidelity |
| Syn- γ -boryl ester | CuBr₂ / MeOH-H₂O | 80 | Anti-bromo ester | >95% (Inversion) |
| Anti- γ -boryl ester | CuBr₂ / MeOH-H₂O | 80 | Syn-bromo ester | >95% (Inversion) |
Data Note: The stereochemical fidelity demonstrates that the bromodeboronation is a stereospecific process driven by an ate-complex intermediate rather than a radical mechanism, ensuring predictable access to specific diastereomers of the target molecule.
References
-
Combining olefin borylation with carbonylation under the catalysis of copper(I) Source: Z-Library (Literature excerpt detailing the specific transformation to ethyl 4-bromo-3-phenylpentanoate) URL:[Link][1]
-
Combining olefin borylation with carbonylation under the catalysis of copper(I) (Preview) Source: Chem Catalysis (ResearchGate) URL:[Link][3]
-
Copper-catalyzed carbonylative catenation of olefins: Direct synthesis of γ-boryl esters Source: Chem (Scilit / Elsevier) URL:[Link][2]
Sources
Scalable Preparation of Tapentadol Intermediates: Mechanistic Insights and Process Optimization
The synthesis of Tapentadol—a centrally acting analgesic with dual mechanisms as a μ-opioid receptor agonist and norepinephrine reuptake inhibitor—requires rigorous stereochemical control and scalable process engineering. The critical pathway relies on the precise construction of its key intermediates, primarily the tertiary alcohol (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol and the subsequent amine intermediate.
This application note provides an authoritative, self-validating framework for the scalable preparation of these intermediates, transitioning from lab-scale discovery to robust commercial manufacturing.
Retrosynthetic Strategy & Process Logic
The most industrially viable route to Tapentadol involves an acyclic approach. The core carbon skeleton is assembled via the Grignard addition of 3-bromoanisole to a ketone precursor, followed by a critical reductive deoxygenation step, and finally, ether cleavage (demethylation) to reveal the active phenol[1].
Fig 1: Scalable synthetic workflow for Tapentadol and its key intermediates.
To ensure that this multi-step synthesis does not suffer from compounding yield losses, every stage must operate as a self-validating system governed by strict In-Process Controls (IPCs).
Fig 2: Self-validating In-Process Control (IPC) logic for intermediate synthesis.
Quantitative Data & Yield Optimization
The following table summarizes the optimized parameters required to achieve high-purity intermediates at a scalable level.
| Reaction Step | Reagents / Catalyst | Temp (°C) | IPC Target | Yield (%) | Purity (HPLC) |
| Grignard Addition | 3-Bromoanisole, Mg, THF | -5 to 0 | Ketone < 1.0% | 82 - 85 | > 98.0% |
| Reductive Deoxygenation | NaBH₄, TFA, CH₂Cl₂ | 0 to 25 | Alcohol < 0.5% | 76 - 80 | > 99.0% |
| Demethylation | 48% aq. HBr | 100 - 110 | Ether < 0.5% | 94 - 96 | > 99.5% |
Step-by-Step Experimental Protocols & Causal Analysis
Protocol A: Grignard Addition (Formation of the Tertiary Alcohol)
Target: (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol[1].
Causality & Mechanistic Insight: The addition of the Grignard reagent to 1-(dimethylamino)-2-methylpentan-3-one is highly exothermic. If the temperature exceeds 0°C, the basicity of the Grignard reagent outcompetes its nucleophilicity, leading to the enolization of the ketone. This results in the recovery of starting materials rather than the formation of the desired tertiary alcohol. Tetrahydrofuran (THF) is utilized as the solvent to stabilize the organomagnesium complex via oxygen lone-pair coordination, ensuring optimal yield and stereoselectivity[1].
Step-by-Step Method:
-
Charge a dry, nitrogen-purged reactor with Mg turnings (1.1 eq) and anhydrous THF (5 vol).
-
Initiate the Grignard formation by adding 5% of the total 3-bromoanisole (1.05 eq) and a catalytic amount of iodine. Once initiated, add the remaining 3-bromoanisole dropwise while maintaining the internal temperature between 35°C and 40°C.
-
Cool the resulting Grignard solution to -5°C.
-
Slowly add a solution of 1-(dimethylamino)-2-methylpentan-3-one (1.0 eq) in THF (2 vol) over 2 hours, strictly maintaining the internal temperature below 0°C.
-
Stir the mixture for an additional 1 hour at 0°C.
Self-Validation Checkpoint: Before quenching, draw a 0.5 mL aliquot, quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via HPLC. The protocol is self-validating if the unreacted ketone peak area is <1.0%. If >1.0%, the Grignard reagent was under-dosed or degraded, requiring a calculated top-up of the organomagnesium reagent before proceeding.
Protocol B: Reductive Deoxygenation (Formation of the Amine Intermediate)
Target: 3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine[2].
Causality & Mechanistic Insight: Direct reduction of the tertiary alcohol is chemically unfavorable because the hydroxyl moiety is a poor leaving group. To bypass this, the hydroxyl group must be activated. By utilizing Trifluoroacetic Acid (TFA), the hydroxyl group is protonated and eliminated as water, forming a transient, resonance-stabilized carbocation or alkene intermediate. Sodium borohydride (NaBH₄) then acts as a hydride source to stereoselectively reduce this activated intermediate into the desired amine[3].
Step-by-Step Method:
-
To a stirred solution of TFA (10 vol) under inert conditions, slowly add NaBH₄ (15.0 eq) at 0°C. Caution: Exothermic reaction with the evolution of hydrogen gas.
-
Dissolve the tertiary alcohol intermediate (1.0 eq) from Protocol A in CH₂Cl₂ (5 vol) and add it dropwise to the TFA/NaBH₄ mixture at 0°C.
-
Allow the reaction mixture to warm to ambient temperature (25°C) and stir for 6 hours[3].
-
Carefully pour the mixture into ice water and basify to pH 9 using saturated Na₂CO₃ solution.
-
Extract the aqueous layer with Ethyl Acetate (3 × 5 vol), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Self-Validation Checkpoint: Monitor the intermediate alkene/carbocation formation via LC-MS. The complete disappearance of the mass corresponding to the tertiary alcohol and the appearance of the dehydrated mass confirms successful activation. Only proceed to the basic workup once the dehydrated intermediate is fully reduced to the target amine mass.
Protocol C: Demethylation and Polymorph-Specific Salt Formation
Target: Tapentadol Hydrochloride (Form B)[4][5].
Causality & Mechanistic Insight: The cleavage of the methyl ether requires harsh acidic conditions, typically achieved by refluxing in 48% aqueous hydrobromic acid (HBr)[3]. Following the isolation of the Tapentadol free base, the conversion to the hydrochloride salt must be precisely controlled. The choice of solvent during crystallization (e.g., 2-butanone) and strict temperature control are critical to consistently isolate the thermodynamically desired polymorphic Form B, avoiding contamination with the less stable Form A[4][5].
Step-by-Step Method:
-
Mix the amine intermediate (1.0 eq) with 48% aqueous HBr (6 vol) and heat to 100–110°C for 3 hours[3].
-
Cool the mixture to 40°C, add water, and basify with aqueous ammonia to pH 9 to precipitate the Tapentadol free base[4].
-
Extract the free base using Toluene (3 × 4 vol), wash with water, and concentrate.
-
Dissolve the Tapentadol free base in 2-butanone (1.4 vol) and water (0.34 vol) at 70–75°C[4].
-
Introduce isopropanolic hydrochloric acid or trimethylchlorosilane to form the HCl salt[4][5].
-
Cool the mixture slowly to 0–5°C to induce precipitation. Filter, wash with cold 2-butanone, and dry under vacuum.
Self-Validation Checkpoint: During crystallization in 2-butanone, the polymorphic purity must be validated. Differential Scanning Calorimetry (DSC) of a dried 5 mg sample must show a sharp endothermic melting peak corresponding exclusively to Form B, with no secondary thermal events indicating Form A contamination.
References
- Source: nbinno.
- Source: tdcommons.
- Source: patents.google.
- Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)
- Source: quickcompany.
Sources
Troubleshooting & Optimization
Technical Support Center: Purifying Ethyl 4-bromo-3-phenylpentanoate with Column Chromatography
Welcome to the technical support center for the purification of ethyl 4-bromo-3-phenylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound using column chromatography. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the "why" behind each step, ensuring you have the expertise to not only follow protocols but also to troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Thin Layer Chromatography (TLC) shows poor separation between my product and an impurity. How can I optimize the solvent system for my column?
A1: Achieving good separation on your TLC plate is the most critical step before proceeding to column chromatography.[1] If your spots are too close together, you will likely co-elute the compounds from your column. Here’s a systematic approach to optimizing your mobile phase:
-
Understand Polarity: Ethyl 4-bromo-3-phenylpentanoate is a moderately polar compound due to the ester and bromo functional groups. Your starting point for a solvent system on silica gel (a polar stationary phase) should be a mixture of a non-polar solvent and a moderately polar solvent.[2][3] A common and effective combination is ethyl acetate (EtOAc) and hexanes.[2][4]
-
Systematic Solvent Screening: Begin with a low polarity mixture (e.g., 5% EtOAc in hexanes) and incrementally increase the polarity (e.g., 10%, 15%, 20% EtOAc). The goal is to find a solvent system where the desired product has a Retention Factor (Rf) value between 0.2 and 0.4.[5] A lower Rf indicates stronger interaction with the silica gel and better potential for separation from less polar impurities. A higher Rf means the compound moves too quickly, reducing the separation resolution.[6]
-
Calculating the Retention Factor (Rf): The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[7][8][9][10] This value helps in standardizing and comparing results across different TLC plates.[6][10]
-
Consider Alternative Solvents: If you're still struggling with separation, consider swapping your solvents. For example, diethyl ether can be used in place of ethyl acetate, or dichloromethane can be added to the mixture to fine-tune the polarity.[2][4] For particularly challenging separations, especially with diastereomers which can be common in this synthesis, a normal phase column with a non-polar mobile phase is a good starting point.[11]
| Solvent System (EtOAc/Hexanes) | Observed Rf of Product | Recommendation |
| 5:95 | < 0.1 | Increase polarity (e.g., to 10:90 or 15:85) |
| 10:90 | ~0.25 | Good starting point for the column |
| 20:80 | ~0.5 | Decrease polarity for better separation |
| 30:70 | > 0.7 | Significantly decrease polarity |
Q2: I'm seeing peak tailing in my collected fractions. What's causing this and how can I fix it?
A2: Peak tailing, where the back of the chromatographic peak is drawn out, is a common issue that reduces the purity of your collected fractions. The primary causes are:
-
Column Overloading: Loading too much crude material onto the column is a frequent culprit. The stationary phase becomes saturated, leading to a non-ideal distribution of the analyte and causing the peak to tail. Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Poor Sample Solubility: If your compound is not fully dissolved in the initial mobile phase when loaded, it can precipitate at the top of the column and then slowly redissolve as the chromatography progresses, leading to tailing. Solution: Dissolve your sample in a minimal amount of the mobile phase. If solubility is an issue, use a stronger, more polar solvent to dissolve the sample and then adsorb it onto a small amount of silica gel. This "dry loading" method ensures the sample is evenly distributed at the top of the column.[12][13]
-
Interactions with Silica Gel: The slightly acidic nature of silica gel can sometimes cause strong interactions with certain compounds, leading to tailing.[14] Solution: While less common for this specific molecule, if you suspect this is the issue, you can try deactivating the silica gel by adding a very small percentage (e.g., 0.5-1%) of triethylamine to your mobile phase. However, be aware this will make your mobile phase basic.
Q3: My compound is colorless. How can I effectively monitor the fractions coming off the column?
A3: Visualizing colorless compounds is a standard challenge in chromatography. Here are the most effective methods:
-
UV-Vis Spectroscopy: If your compound has a chromophore (like the phenyl group in ethyl 4-bromo-3-phenylpentanoate), you can use a UV detector if you are using an automated flash chromatography system.[15]
-
Thin Layer Chromatography (TLC): This is the most common method for benchtop column chromatography.[16][17][18]
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator that glows under UV light (typically at 254 nm).[19][20] Compounds that absorb UV light will appear as dark spots.[19]
-
Staining: If your compound is not UV-active, you will need to use a chemical stain.[19] A potassium permanganate (KMnO4) stain is a good general-purpose choice for organic compounds as it reacts with many functional groups.[21] Iodine vapor is another simple and often effective method.[16][21]
-
Experimental Protocols
Protocol 1: Developing an Optimal Solvent System using TLC
-
Preparation: Prepare several small beakers with different solvent systems of increasing polarity (e.g., 5%, 10%, 15%, 20% ethyl acetate in hexanes).[4] Place a small piece of filter paper in each beaker to saturate the atmosphere with solvent vapor.
-
Spotting: Dissolve a small amount of your crude ethyl 4-bromo-3-phenylpentanoate in a volatile solvent like dichloromethane or ethyl acetate.[4] Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in one of the prepared beakers, ensuring the solvent level is below the baseline.[22] Cover the beaker and allow the solvent to travel up the plate until it is about 1 cm from the top.[4]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[4] After the plate has dried, visualize the spots using a UV lamp.[19] If necessary, use a chemical stain like potassium permanganate.
-
Analysis: Calculate the Rf value for your product in each solvent system.[10] The ideal system will give your product an Rf of approximately 0.2-0.4 and show good separation from impurities.
dot graph TD { A[Start: Crude Sample] --> B{Prepare TLC Plate}; B --> C{Spot Sample}; C --> D{Develop in Solvent System}; D --> E{Visualize Spots}; E --> F{Calculate Rf Value}; F --> G{Is Rf between 0.2-0.4 and separation good?}; G -- Yes --> H[Optimal System Found]; G -- No --> I{Adjust Solvent Polarity}; I --> D; }
Caption: Workflow for TLC Solvent System Optimization.
Protocol 2: Column Chromatography Purification
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[14]
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[23]
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Liquid Load: Dissolve your crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.
-
Dry Load: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12] Carefully add this powder to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which fractions contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified ethyl 4-bromo-3-phenylpentanoate.
-
dot graph TD { A[Start] --> B(Prepare Column); B --> C(Pack Silica Gel); C --> D(Load Sample); D --> E(Elute with Mobile Phase); E --> F(Collect Fractions); F --> G(Analyze Fractions by TLC); G --> H{Pure Fractions Identified?}; H -- Yes --> I(Combine Pure Fractions); I --> J(Evaporate Solvent); J --> K[Purified Product]; H -- No --> F; }
Caption: General Workflow for Column Chromatography.
Advanced Troubleshooting
Q4: I'm trying to separate diastereomers of ethyl 4-bromo-3-phenylpentanoate with little success. What should I do?
A4: Separating diastereomers can be challenging as they often have very similar polarities.[25]
-
Optimize Your Stationary Phase: While silica gel is the standard choice, for difficult diastereomeric separations, you might consider other stationary phases. Sometimes, simply using a different brand or particle size of silica gel can make a difference.
-
Fine-Tune the Mobile Phase: Small changes in the mobile phase can have a significant impact on the separation of diastereomers. Try slightly different solvent ratios or introduce a third solvent to your mixture. For instance, adding a small amount of a different polar solvent might alter the selectivity.
-
Consider Chiral Chromatography: If all else fails, chiral chromatography is a powerful technique for separating stereoisomers.[11][25] This involves using a chiral stationary phase that interacts differently with each diastereomer, allowing for their separation.[25]
Q5: Should I use isocratic or gradient elution for my purification?
A5: The choice between isocratic and gradient elution depends on the complexity of your mixture.
-
Isocratic Elution: This method uses a constant solvent composition throughout the separation.[26][27] It is simpler to set up and is often sufficient if your impurities are well-separated from your product on the TLC plate.[28]
-
Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[26][27] This is particularly useful if you have impurities that are much less polar and others that are much more polar than your product. A gradient can elute the less polar impurities quickly and then increase in strength to elute your product and more polar impurities, often resulting in sharper peaks and a faster overall separation.[27][28][29]
dot graph TD { subgraph Isocratic Elution A[Constant Solvent Composition] --> B(Simpler Setup); B --> C(Good for Well-Separated Components); end subgraph Gradient Elution D[Increasing Solvent Polarity] --> E(More Complex Setup); E --> F(Better for Complex Mixtures); F --> G(Sharper Peaks & Faster Runs); end }
Caption: Isocratic vs. Gradient Elution.
References
Sources
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. Chromatography [chem.rochester.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. mastelf.com [mastelf.com]
- 7. Rf Value Calculation: A Comprehensive Guide [jitsi.cmu.edu.jm]
- 8. studymind.co.uk [studymind.co.uk]
- 9. out-class.org [out-class.org]
- 10. Revision Notes - Use of Rf values in chromatography | Experimental Techniques and Chemical Analysis | Chemistry - 0620 - Supplement | IGCSE | Sparkl [sparkl.me]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. epfl.ch [epfl.ch]
- 21. TLC stains [reachdevices.com]
- 22. community.wvu.edu [community.wvu.edu]
- 23. chromtech.com [chromtech.com]
- 24. longdom.org [longdom.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 27. biotage.com [biotage.com]
- 28. researchgate.net [researchgate.net]
- 29. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in phenylpentanoate bromination
From the Desk of the Senior Application Scientist
Welcome to the technical support center for troubleshooting phenylpentanoate bromination. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. Low conversion rates, poor selectivity, and unexpected side products are common hurdles. Here, we will dissect the potential points of failure in the two most common bromination strategies for a phenylpentanoate substrate: Benzylic Bromination and α-Bromination . Our approach is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to make informed decisions and regain control of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
The optimal bromination strategy depends entirely on the desired position of the bromine atom. The two primary targets are the benzylic position (adjacent to the phenyl ring) and the alpha (α) position (adjacent to the ester carbonyl). We have structured this guide to address each pathway independently.
Section 1: Troubleshooting Benzylic Bromination of Phenylpentanoates
Benzylic bromination is typically achieved via a free-radical pathway using N-Bromosuccinimide (NBS). This reaction selectively targets the C-H bond at the position adjacent to the aromatic ring due to the resonance stabilization of the resulting benzylic radical.
This is a classic issue in radical chemistry. Low conversion in a Wohl-Ziegler bromination almost always points to a problem with the initiation or propagation of the radical chain reaction.
-
Possible Cause 1: Inactive N-Bromosuccinimide (NBS).
-
Expertise & Experience: NBS can degrade over time, especially if exposed to moisture, appearing yellowish instead of a pure white crystalline solid. Hydrolysis can consume the active bromine species.
-
Trustworthiness (Solution): Always use freshly recrystallized NBS for critical reactions. To recrystallize, dissolve the impure NBS in preheated water (e.g., 90-95 °C) and allow it to cool slowly to form pure crystals, which are then filtered and dried thoroughly.
-
-
Possible Cause 2: Inefficient Radical Initiation.
-
Expertise & Experience: The reaction relies on a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photochemical initiation with a UV lamp to start the radical chain. If the initiator is old or the lamp is not at the correct wavelength or intensity, the initial formation of bromine radicals will be insufficient.
-
Trustworthiness (Solution): Use a fresh batch of radical initiator. If using a photochemical setup, ensure the lamp is functioning correctly and the reaction vessel is made of a material (like quartz or Pyrex) that is transparent to the required UV wavelength.
-
-
Possible Cause 3: Presence of Radical Inhibitors.
-
Expertise & Experience: Oxygen is a potent radical inhibitor. Failure to properly degas the solvent and reaction mixture can quench the radical chain reaction before it propagates. Certain impurities in the starting material or solvent can also act as inhibitors.
-
Trustworthiness (Solution): Thoroughly degas the solvent (e.g., CCl₄ or cyclohexane) by bubbling an inert gas like argon or nitrogen through it for 15-30 minutes prior to adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Possible Cause 4: Incorrect Solvent Choice.
-
Expertise & Experience: The solvent plays a crucial role. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are standard. Polar solvents can interfere with the radical mechanism and promote ionic pathways, leading to undesired side reactions.
-
Trustworthiness (Solution): Use anhydrous, non-polar solvents. Ensure the solvent is free of peroxides, which can also interfere with the reaction.
-
Lack of selectivity often results from over-bromination or competing reaction pathways.
-
Possible Cause 1: Over-bromination (Dibromination).
-
Expertise & Experience: Using a large excess of NBS can lead to the formation of dibrominated products. While the first bromination deactivates the position slightly, it can still react further.
-
Trustworthiness (Solution): Use a strict stoichiometry, typically between 1.0 and 1.1 equivalents of NBS
-
Preventing hydrolysis of Ethyl 4-bromo-3-phenylpentanoate during storage
Welcome to the Technical Support Center for Halogenated Esters. This guide provides advanced troubleshooting, mechanistic insights, and field-proven protocols for the storage and handling of Ethyl 4-bromo-3-phenylpentanoate , a compound highly susceptible to hydrolytic degradation.
Mechanistic Causality: The Autocatalytic Degradation Loop
To effectively prevent degradation, researchers must understand the specific vulnerabilities of Ethyl 4-bromo-3-phenylpentanoate. Unlike simple aliphatic esters, this molecule possesses two reactive sites that create a dangerous synergy when exposed to moisture:
-
The Ester Linkage: 1[1], a reaction where water cleaves the ester bond to yield 4-bromo-3-phenylpentanoic acid and ethanol.
-
The Secondary Alkyl Bromide: The bromine atom at the 4-position is a viable leaving group. In the presence of trace water, slow solvolysis of the alkyl bromide generates hydrobromic acid (HBr).
The Causality: Ester hydrolysis is an acid-catalyzed process. If even a microscopic amount of water enters the storage vial, trace HBr is generated from the bromide group. This HBr immediately acts as a catalyst for the ester linkage, rapidly accelerating the formation of the carboxylic acid. This creates an autocatalytic degradation loop that can destroy a highly pure sample within weeks.
Troubleshooting Guide: Diagnosing Hydrolysis
Q: How can I confirm if my stored Ethyl 4-bromo-3-phenylpentanoate has hydrolyzed? A: The most reliable indicators of unintended hydrolysis are a reduction in downstream reaction yields and2[2]. You can diagnose this using the following analytical methods:
-
Thin-Layer Chromatography (TLC): Look for a new, highly polar spot (the carboxylic acid) that streaks near the baseline in standard non-polar solvent systems (e.g., 9:1 Hexanes:Ethyl Acetate).
-
NMR Spectroscopy: In a ¹H NMR spectrum, hydrolysis is confirmed by the loss of the characteristic ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm), accompanied by the appearance of a broad carboxylic acid O-H stretch (>10.0 ppm).
The Self-Validating Storage Protocol
To break the autocatalytic loop, you must implement a storage system that guarantees the absolute exclusion of moisture. This protocol is designed as a self-validating system —meaning the setup itself will visually alert you if the storage conditions have been compromised.
Step 1: Pre-Storage Desiccation Before storage, dissolve the ester in a volatile, dry solvent (e.g., anhydrous DCM) and stir over activated, anhydrous Na₂SO₄ or MgSO₄ for 30 minutes to absorb trace water from the workup. Filter and concentrate under reduced pressure.
Step 2: Primary Containment Transfer the neat oil to an amber glass vial (to prevent photo-induced radical debromination). Seal the vial using a cap with a PTFE-lined septum . Do not use standard rubber or cardboard liners, as they are permeable to atmospheric moisture.
Step 3: Inert Gas Blanketing 3[3]. Insert a needle connected to an Argon line through the septum. Argon is heavier than Nitrogen and will effectively pool at the bottom of the vial, displacing oxygen and humid air. Purge for 60 seconds, then remove the needle and wrap the cap tightly with Parafilm.
Step 4: Secondary Containment & Validation (Crucial) Place the purged vial inside a larger, airtight secondary container (e.g., a wide-mouth glass jar with a silicone O-ring).
-
Self-Validation Checkpoint: Add a layer of indicating silica gel (blue when dry, pink when wet) to the bottom of the secondary jar. If the silica ever turns pink, your micro-environment has failed, and the sample must be re-purified.
Step 5: Temperature Control & Retrieval Store the secondary container in a -20°C freezer.
-
Retrieval Rule: When removing the compound for an experiment, do not open the container immediately . Allow the entire sealed jar to sit on the benchtop for 1-2 hours until it reaches room temperature. Opening a cold vial pulls ambient moisture directly into the sample via condensation.
Quantitative Data: Storage Conditions vs. Stability
The table below summarizes the expected shelf life of Ethyl 4-bromo-3-phenylpentanoate based on the storage micro-environment.
| Storage Condition | Temperature | Atmosphere | Secondary Containment | Hydrolysis Risk | Estimated Shelf Life |
| Benchtop | 20°C | Ambient Air | None | Critical (Autocatalytic) | < 2 Weeks |
| Refrigerator | 4°C | Ambient Air | None | High | 1 - 2 Months |
| Standard Freezer | -20°C | Ambient Air | None | Moderate (Condensation) | 3 - 6 Months |
| Optimized Protocol | -20°C | Argon Purged | Desiccator Jar (Silica) | Minimal | > 2 Years |
Storage & Retrieval Workflow
Caption: Workflow for the anhydrous storage and self-validating retrieval of halogenated esters.
Frequently Asked Questions (FAQs)
Q: I stored my compound in the freezer (-20°C), but it still degraded rapidly. Why? A: 4[4]. If your primary container was not perfectly sealed, or if you opened the vial while it was still cold, ambient moisture condensed directly into the ester. This provided the water necessary to trigger the HBr-catalyzed hydrolysis loop. Always warm containers to room temperature before opening.
Q: Can I add chemical stabilizers to the ester to prevent this? A: Yes, but with caveats.1[1] by reacting with trace water and any formed carboxylic acids, effectively halting the autocatalytic loop. However, adding chemical scavengers may interfere with downstream synthetic steps or biological assays. Physical isolation (Argon + desiccant) is preferred for pure reagents.
Q: Can I store the ester directly over molecular sieves? A: Storing the neat liquid directly over activated 3Å or 4Å molecular sieves is an excellent way to continuously scavenge moisture. However, ensure the sieves are rigorously flame-dried under vacuum prior to use. Unactivated sieves carry surface moisture and will actually introduce water into your sample.
References
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Carbodiimide.com URL:[Link]
-
Any advice about the stability of ester and carbamate containing compounds? ResearchGate URL:[Link]
-
Chemical Storage Fact Sheet University of Waterloo Safety Office URL:[Link]
Sources
Optimization of temperature controls for exothermic bromination
Welcome to the Technical Support Center for Exothermic Bromination. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry and engineering principles that govern bromination reactions. By understanding the causality behind thermal dynamics, researchers can safely optimize yields, ensure strict regioselectivity, and prevent catastrophic thermal runaways.
Part 1: Frequently Asked Questions (Thermodynamics & Kinetics)
Q1: Why do bromination reactions frequently experience thermal runaway during scale-up, even when small-scale reactions were stable? A1: The root cause is the scaling discrepancy between heat generation and heat removal. Heat generation scales with reactor volume ( V3 ), while heat removal scales with the reactor's surface area ( V2 ). In a highly exothermic reaction like bromination, traditional batch scale-up drastically reduces the surface area-to-volume ratio ( A/V ). If the rate of heat generation exceeds the cooling jacket's capacity, the internal temperature ( Tr ) rises. Because reaction rates increase exponentially with temperature (Arrhenius equation), this creates a positive feedback loop, leading to rapid pressurization and thermal runaway[1].
Q2: How does temperature control dictate regioselectivity and prevent polybromination? A2: Bromination pathways are heavily dependent on activation energy barriers. Lower temperatures keep the reaction strictly under kinetic control, favoring the product that forms fastest (typically mono-substitution at the most electron-rich position)[2]. When cooling is inadequate, the excess thermal energy surpasses the higher activation barriers required for subsequent bromination steps, shifting the distribution toward di- or tri-brominated thermodynamic byproducts[3]. Maintaining strict isothermal conditions is therefore a selectivity requirement, not just a safety measure[4].
Q3: Batch vs. Continuous Flow: Which reactor design is optimal for managing highly exothermic brominations? A3: Continuous flow microreactors are vastly superior for exothermic brominations. They possess an A/V ratio up to 1,000 times greater than standard round-bottom flasks, allowing for near-instantaneous heat dissipation[1]. Furthermore, flow systems operate with minimal active reaction volumes, meaning hazardous reagents like molecular bromine ( Br2 ) can be generated in-situ and consumed immediately, eliminating the risk of bulk reagent accumulation[5][6].
Part 2: Quantitative Data - Reactor Thermodynamics
To illustrate the critical differences in thermal management, the following table summarizes the heat transfer parameters of standard reactor setups during exothermic bromination:
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Mechanistic Impact on Bromination |
| Surface Area-to-Volume Ratio ( A/V ) | 10 – 50 m2/m3 | 5,000 – 50,000 m2/m3 | High A/V in flow prevents thermal runaway and allows for safe operation at higher concentrations[1]. |
| Heat Transfer Coefficient ( U ) | 100 – 500 W/m2K | 1,000 – 5,000 W/m2K | Rapid heat transfer maintains strict isothermal conditions, preserving kinetic regioselectivity[5]. |
| Mixing Time | Seconds to Minutes | Milliseconds | Instantaneous mixing eliminates localized "hot spots" that cause over-bromination[3]. |
| Reagent Accumulation | High (Entire batch volume) | Minimal (Only active channel volume) | Low accumulation limits the maximum possible adiabatic temperature rise ( ΔTad )[6]. |
Part 3: Troubleshooting Guide - Causality & Solutions
Issue 1: Sudden, uncontrollable temperature spikes during the dropwise addition of Br2 or NBS.
-
Causality: This is a classic symptom of "reagent accumulation." If the initial reaction temperature is set too low, the reaction kinetics are sluggish, and the brominating agent does not react immediately upon addition. As you continue dosing, unreacted bromine pools in the reactor. Once the temperature slightly increases, the accumulated bulk reacts all at once, overwhelming the cooling system[2].
-
Solution: Implement a self-validating initiation check. Add 1-2% of the total brominating agent and pause. Wait for visual confirmation (disappearance of the red/brown Br2 color) or a minor, controlled temperature bump before resuming the continuous dosing.
Issue 2: Formation of polybrominated byproducts despite using strict 1:1 stoichiometry.
-
Causality: Inadequate agitation leads to localized "hot spots" and concentration gradients. Near the dosing port, the local concentration of bromine is extremely high compared to the bulk substrate. If mixing is slower than the reaction rate (high Damköhler number), the mono-brominated product reacts with the excess local bromine before it can disperse[3].
-
Solution: Increase the impeller speed to ensure the mixing time is shorter than the reaction half-life. Alternatively, dilute the brominating agent in a compatible solvent prior to addition, or transition the process to a continuous flow reactor[5].
Issue 3: Freezing of solvent or reagents near the reactor wall.
-
Causality: To compensate for a massive exotherm, operators often drop the jacket temperature ( Tj ) drastically (e.g., using a dry ice/acetone bath). This creates a massive ΔT between the wall and the bulk fluid, freezing the boundary layer. This insulates the reactor, drastically reducing the overall heat transfer coefficient ( U ), and paradoxically leading to a runaway in the center of the flask.
-
Solution: Do not rely on extreme ΔT for cooling. Instead, control the exotherm by reducing the dosing rate of the brominating agent. The jacket temperature should ideally not be more than 15-20°C colder than the target internal temperature.
Part 4: Validated Experimental Protocols
Protocol A: Safe, Regioselective Bromination via Continuous Flow (In-Situ Br2 Generation)
This protocol eliminates the handling of toxic liquid bromine by generating it in-situ and maintains absolute thermal control via microreactor heat exchange[6].
-
System Priming: Prime a three-pump continuous flow system with the selected solvent (e.g., Dichloromethane). Set the reactor temperature module to the optimized isothermal setpoint (e.g., 20°C).
-
Reagent Preparation:
-
Stream 1: Aromatic substrate (1.0 M) in solvent.
-
Stream 2: Aqueous Hydrobromic acid (HBr, 1.2 M).
-
Stream 3: Aqueous Sodium Hypochlorite (NaOCl, 1.2 M).
-
-
In-Situ Generation: Pump Stream 2 and Stream 3 into a T-mixer. The NaOCl oxidizes HBr to generate molecular Br2 in-situ.
-
Reaction Execution: Immediately route the effluent of the first T-mixer to a second micromixer, intersecting with Stream 1 (Aromatic substrate).
-
Residence & Quench: Pass the biphasic mixture through a residence time coil (volume calibrated for a 2-minute residence time). Route the output directly into a stirred flask containing a 10% aqueous Sodium Thiosulfate ( Na2S2O3 ) solution to immediately quench any residual oxidant[6].
Protocol B: Cryogenic Batch Bromination with N-Bromosuccinimide (NBS)
For highly activated substrates where flow is unavailable, strict cryogenic batch control is required to prevent over-bromination[7].
-
Preparation: Dissolve the substrate in a suitable solvent in a multi-neck round-bottom flask equipped with an internal thermocouple, overhead stirrer, and dropping funnel.
-
Thermal Equilibration: Submerge the flask in a dry ice-acetone bath. Wait until the internal thermocouple registers a stable -25°C.
-
Portion-wise Addition: Add recrystallized NBS in 5-10 small, distinct portions. Critical Step: After each addition, monitor the internal temperature. Do not add the next portion until the temperature spike has resolved and returned to between -22°C and -26°C[7].
-
Validation: Maintain vigorous stirring for 2 hours at -22°C. Monitor completion via TLC or GC before initiating a controlled aqueous quench.
Part 5: Process Logic Visualization
Caption: Workflow for mitigating thermal runaway in exothermic brominations.
References
- Technical Support Center: Managing Exothermic Reactions in Bromo-Organic Synthesis. Benchchem.
- Temperature control strategies for regioselective bromination. Benchchem.
- Technical Support Center: Managing Exothermic Reactions in Nitroaromatic Bromination. Benchchem.
- Batch vs. Continuous-Flow Reactors for Bromination Reactions. Benchchem.
- A field guide to flow chemistry for synthetic organic chemists. PMC.
- Isoquinoline, 5-bromo-8-nitro. Organic Syntheses.
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI.
Sources
- 1. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR interpretation of Ethyl 4-bromo-3-phenylpentanoate
High-Resolution vs. Benchtop NMR vs. AI Prediction: A Comparative Guide to Interpreting Complex Diastereomeric Mixtures
In modern drug development and synthetic organic chemistry, the rapid and accurate structural elucidation of chiral molecules is paramount. Ethyl 4-bromo-3-phenylpentanoate serves as an exceptional model compound for evaluating analytical platforms because of its inherent structural complexity: it possesses two contiguous stereocenters (C3 and C4) and a highly coupled diastereotopic methylene group (C2).
When synthesized without strict stereocontrol, this compound yields a mixture of syn and anti diastereomers. Interpreting its 1H NMR spectrum requires navigating complex spin systems and severe peak overlap. This guide objectively compares the efficacy of three distinct analytical approaches—High-Field NMR, Benchtop NMR, and AI-Assisted Prediction—in decoding this complex molecular system.
To understand why Ethyl 4-bromo-3-phenylpentanoate challenges analytical systems, we must examine the causality behind its spectral features:
-
Diastereotopic Protons (The ABX System): The C2 methylene group ( −CH2− ) is adjacent to a chiral center at C3. Consequently, the two protons on C2 are sterically and magnetically inequivalent. They couple with each other (geminal coupling, 2J≈15 Hz) and with the adjacent C3 methine proton (vicinal coupling, 3J ), forming a complex ABX spin system.
-
Second-Order Effects (The Roofing Effect): The interpretability of this ABX system depends entirely on the ratio of the chemical shift difference ( Δν , in Hz) to the coupling constant ( J ). When Δν/J<10 , the simple n+1 splitting rule breaks down. The energy levels of the spin states mix, causing peak intensities to skew toward each other (the "roof effect") and generating highly complex multiplets[1].
-
Diastereomeric Overlap: The syn and anti isomers possess different spatial geometries, leading to distinct chemical shifts. For instance, the C5 methyl group will appear as two distinct, overlapping doublets (~1.6 ppm) depending on the diastereomeric ratio (d.r.).
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, the following standardized, step-by-step methodologies must be employed when evaluating this compound across different platforms.
Protocol A: High-Field NMR (600 MHz) Acquisition
-
Sample Preparation: Dissolve 15 mg of Ethyl 4-bromo-3-phenylpentanoate in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS. Transfer to a precision 5 mm NMR tube.
-
Tuning and Shimming: Insert the sample into the 600 MHz spectrometer. Execute automatic tuning and matching (ATM) for the 1H nucleus. Apply gradient shimming (e.g., TopShim) to ensure absolute magnetic field homogeneity.
-
Acquisition: Utilize a standard 1D proton pulse sequence (zg30). Set the spectral width to 20 ppm, collect 64k data points, apply a relaxation delay (D1) of 2 seconds, and acquire 16 scans.
-
Processing: Apply a 0.3 Hz exponential line broadening window function. Perform Fourier Transform (FT), followed by automatic phase and baseline correction.
Protocol B: Benchtop NMR (60-80 MHz) Rapid Screening
-
Sample Preparation: Dissolve 50 mg of the compound in 0.6 mL CDCl3 . Note: A significantly higher concentration is required to compensate for the inherently lower sensitivity of low-field permanent magnets[2].
-
Calibration: Insert the tube into the benchtop spectrometer. Run a dummy scan to lock onto the deuterium signal and perform a routine 1D shim.
-
Acquisition: Set the spectral width to 12 ppm. Increase the number of scans to 64 or 128 to achieve an adequate signal-to-noise ratio, maintaining a 2-second relaxation delay.
-
Processing: Perform FT and manual baseline correction.
Protocol C: AI-Assisted In-Silico Prediction (Mnova NMRPredict)
-
Structural Input: Draw the exact stereoisomers (syn and anti Ethyl 4-bromo-3-phenylpentanoate) using a chemical drawing tool and import the structures into Mnova.
-
Prediction Engine Configuration: Initialize the Ensemble NMR Prediction module, which constructively combines Machine Learning, HOSE-code, and Increments algorithms[3].
-
Simulation & Verification: Execute the 1H prediction at both 60 MHz and 600 MHz simulated frequencies. Overlay the predicted spectra with experimental data using the "Predict & Compare" workflow to verify assignments.
Comparative Analysis: Performance & Efficacy
High-Field NMR (600 MHz): The Gold Standard
At 600 MHz, the chemical shift dispersion ( Δν ) is maximized. Because Δν/J>>10 , the spectrum exhibits first-order behavior[4]. The complex ABX system of the C2 protons is cleanly resolved into two distinct doublets of doublets (dd). Furthermore, the high resolution easily separates the syn and anti signals (such as the C5 methyl doublets), allowing researchers to integrate the peaks and accurately calculate the diastereomeric ratio. This platform is mandatory for absolute stereochemical elucidation.
Benchtop NMR (60-80 MHz): The Accessible Alternative
Benchtop systems democratize NMR by removing the need for cryogenic cooling, but they face severe physical limitations with complex molecules. At 60 MHz, the chemical shift dispersion is 10 times smaller than at 600 MHz. The Δν/J ratio approaches 1, triggering severe second-order effects[1]. The C2, C3, and C4 protons merge into an uninterpretable, continuous multiplet between 2.5 and 4.5 ppm. While benchtop NMR is excellent for confirming the presence of the ethyl ester group (clear triplet at 1.1 ppm and quartet at 4.0 ppm) and the phenyl ring, it fails at resolving diastereomers.
AI-Assisted Prediction (Mnova): The In-Silico Bridge
Software like Mnova NMRPredict bridges the gap between expectation and experimental reality. By utilizing Ensemble NMR Prediction, the software accurately estimates the chemical shifts of both diastereomers[3]. However, predicting the exact vicinal coupling constants ( 3J ) for flexible acyclic chains like the pentanoate backbone remains challenging, as the AI must average multiple rapidly interconverting conformers. Its highest value lies in simulating low-field spectra to predict where second-order overlap will occur, aiding benchtop users in structural verification.
Quantitative Data Comparison
The following table summarizes the performance metrics of each platform when analyzing the diastereomeric mixture of Ethyl 4-bromo-3-phenylpentanoate.
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (60-80 MHz) | AI Prediction (Mnova) |
| Spectral Resolution ( Δν/J ) | High (First-order spectra) | Low (Second-order effects) | Variable (Simulated) |
| Diastereomer Resolution | Excellent (Distinct syn/anti peaks) | Poor (Severe peak overlap) | Excellent (In-silico separation) |
| C2 Protons (ABX System) | Resolved into distinct dd | Merged into complex multiplet | Accurately predicted shifts |
| Required Sample Concentration | Low (~15 mg / 0.6 mL) | High (~50 mg / 0.6 mL) | N/A (In-silico) |
| Acquisition/Processing Time | ~10 minutes | ~45 minutes | < 1 minute |
| Primary Use Case | Absolute stereochemical assignment | Rapid QC and yield estimation | Peak assignment verification |
Analytical Decision Workflow
Choosing the correct analytical method depends on the immediate needs of the synthetic workflow. The decision matrix below outlines the logical progression for analyzing complex diastereomeric mixtures.
Decision matrix for selecting the optimal NMR analytical platform based on structural complexity.
Conclusion
For molecules like Ethyl 4-bromo-3-phenylpentanoate, structural complexity dictates the analytical requirement. Benchtop NMR provides an excellent, cost-effective solution for rapid reaction monitoring and confirming basic functional groups. However, when the goal is to resolve diastereotopic protons and calculate diastereomeric ratios, the severe second-order effects at low magnetic fields make High-Field NMR an absolute necessity. Integrating AI Prediction into this workflow empowers chemists to validate their assignments and confidently navigate the complex spin systems inherent to chiral drug development.
Sources
HPLC method development for Ethyl 4-bromo-3-phenylpentanoate analysis
An In-Depth Guide to HPLC Method Development for the Analysis of Ethyl 4-bromo-3-phenylpentanoate
This guide provides a comprehensive comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for Ethyl 4-bromo-3-phenylpentanoate. As a critical intermediate in pharmaceutical synthesis, ensuring its purity, enantiomeric composition, and stability is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from initial column selection to the establishment of a stability-indicating method through forced degradation studies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient analytical workflow.
Foundational Strategy: Understanding the Analyte
Before any practical work begins, a thorough understanding of the target molecule, Ethyl 4-bromo-3-phenylpentanoate, is essential. Its structure dictates our analytical approach.
Key Molecular Characteristics:
-
Phenyl Group: This chromophore is the key to UV detection, providing strong absorbance.
-
Ester Group: Contributes to the molecule's polarity.
-
Bromo Group: Adds to the molecular weight and can influence chromatographic interactions.
-
LogP: While no experimental LogP is readily available, related structures like ethyl 3-bromo-3-phenyl-propanoate have a calculated LogP of approximately 3.07, suggesting moderate hydrophobicity.[1] This makes it an ideal candidate for Reverse-Phase (RP) HPLC.
-
Chiral Center: The carbon at the 3-position (bonded to the phenyl and bromo groups) is a stereocenter. This means the molecule exists as a pair of enantiomers, which may have different pharmacological activities. Therefore, both achiral (for purity) and chiral (for enantiomeric excess) methods are required.
Our method development will proceed along two parallel but interconnected paths:
-
Achiral Analysis: To quantify the compound and separate it from process-related impurities and potential degradants.
-
Chiral Analysis: To separate and quantify the individual (R)- and (S)-enantiomers.
Comparative Analysis of Achiral Method Development
The primary goal of the achiral method is to serve as a purity and stability-indicating assay. This requires sufficient resolution between the main analyte peak and all potential impurities.
Stationary Phase Selection: A Tale of Three Chemistries
Reverse-phase chromatography is the most suitable mode for this analyte.[2][3] The choice of stationary phase, however, can significantly impact selectivity. We will compare three common C18 and phenyl-based columns.
| Stationary Phase | Primary Interaction Mechanism | Advantages for this Analyte | Potential Drawbacks |
| C18 (L1) | Hydrophobic interactions | Universal applicability, high hydrophobicity, vast library of existing methods. | May not provide sufficient selectivity for structurally similar impurities. |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | Offers alternative selectivity through interactions with the analyte's phenyl ring. Can resolve impurities that co-elute on C18. | Less retentive than C18, which may be an issue for very polar impurities. |
| Biphenyl | Enhanced π-π interactions, shape selectivity | Provides strong retention for aromatic compounds and can offer unique selectivity for planar molecules or those with rigid structures. | Can be overly retentive, leading to longer run times if not optimized. |
Expert Rationale: A prudent strategy begins with a standard C18 column for initial screening due to its versatility.[3] However, screening on a Phenyl-Hexyl or Biphenyl column in parallel is highly recommended. The different interaction mechanisms (hydrophobic vs. π-π) provide a powerful tool for resolving challenging impurity profiles.
Mobile Phase Optimization
A gradient elution is the preferred starting point for method development as it allows for the elution of compounds with a wide range of polarities in a reasonable timeframe.[2][4][5]
Experimental Protocol: Initial Achiral Method Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of Ethyl 4-bromo-3-phenylpentanoate in a 50:50 mixture of acetonitrile and water.
-
HPLC System: A standard HPLC or UHPLC system with a PDA/DAD detector.
-
Columns:
-
C18, 4.6 x 150 mm, 3.5 µm
-
Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient Program:
-
Start at 40% B, hold for 1 min.
-
Linear ramp to 95% B over 15 min.
-
Hold at 95% B for 2 min.
-
Return to 40% B in 0.5 min.
-
Equilibrate for 3 min.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Monitor at 210 nm and 254 nm. Use the PDA to acquire the full UV spectrum to determine the optimal wavelength (λmax).
-
Injection Volume: 5 µL
Workflow and Data Interpretation
The following diagram illustrates the logical flow for developing the achiral method.
Caption: Workflow for Achiral HPLC Method Development.
Comparative Analysis of Chiral Method Development
Separating enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). For compounds like Ethyl 4-bromo-3-phenylpentanoate, polysaccharide-based CSPs are the industry standard and the most effective starting point.[6][7]
Chiral Stationary Phase (CSP) Selection
The choice between cellulose- and amylose-based phases is largely empirical, and screening multiple columns is the most efficient path to success.[6]
| CSP Type | Common Trade Names | Typical Mobile Phase Mode | Interaction Mechanism |
| Cellulose Derivatives | Chiralcel® OD, OJ | Normal Phase (Alkane/Alcohol) | Enantiomers fit differently into the chiral grooves of the polysaccharide polymer. Interactions include H-bonding, dipole-dipole, and π-π stacking. |
| Amylose Derivatives | Chiralpak® AD, AS | Normal Phase (Alkane/Alcohol) | Similar mechanism to cellulose, but the different helical structure of amylose often provides complementary selectivity. |
Expert Rationale: The phenyl and ester groups of the analyte are ideal for interacting with these polysaccharide CSPs. Normal Phase (NP) mode is the traditional and often most successful approach, as the alkane/alcohol mobile phases do not compete with the analyte for the polar interaction sites on the CSP.[8]
Mobile Phase Screening for Chiral Separation
Experimental Protocol: Chiral Method Screening
-
Sample Preparation: Prepare a ~1 mg/mL solution of Ethyl 4-bromo-3-phenylpentanoate in a 50:50 mixture of Hexane and Isopropanol (IPA).
-
HPLC System: Standard HPLC system with a UV detector.
-
Columns:
-
Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm
-
Amylose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm, 5 µm
-
-
Mobile Phases (Isocratic):
-
Screen 1: 90:10 Hexane:IPA
-
Screen 2: 80:20 Hexane:IPA
-
Screen 3: 95:5 Hexane:Ethanol
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
Workflow and Data Interpretation
Caption: Workflow for Chiral HPLC Method Development.
Establishing a Stability-Indicating Method via Forced Degradation
A critical step in pharmaceutical analysis is to prove that the analytical method can separate the active pharmaceutical ingredient (API) or intermediate from its degradation products. This is achieved through forced degradation (stress testing) studies, as mandated by ICH guidelines.[9][10] The goal is to achieve 5-20% degradation of the main compound to ensure that potential degradants are formed at detectable levels.[9]
Experimental Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a 1 mg/mL solution of Ethyl 4-bromo-3-phenylpentanoate in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 1M HCl (1:1). Heat at 60 °C for 24 hours. Neutralize with 1M NaOH before injection.
-
Base Hydrolysis: Mix stock solution with 1M NaOH (1:1). Keep at room temperature for 8 hours. Neutralize with 1M HCl before injection.
-
Oxidation: Mix stock solution with 3% H₂O₂ (1:1). Keep at room temperature for 12 hours.
-
Thermal: Store the solid compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic: Expose the solid compound to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] Dissolve in the mobile phase for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed achiral HPLC method with a PDA detector.
-
Evaluation:
-
Assess the purity of the main peak in each chromatogram using the PDA's peak purity function.
-
Ensure that all degradation peaks are well-resolved from the main analyte peak (Resolution > 1.5).
-
Hypothetical Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity Index | Comments |
| Control (Unstressed) | 0% | >0.999 | Single, pure peak observed. |
| Acid (1M HCl, 60°C) | 12.5% | >0.999 | Two small degradation peaks observed, well-resolved. |
| Base (1M NaOH, RT) | 18.2% | >0.999 | One major degradation peak observed, well-resolved. |
| Oxidation (3% H₂O₂, RT) | 8.5% | >0.999 | Minor degradation peaks observed. |
| Thermal (80°C) | 3.1% | >0.999 | Compound is relatively stable to heat. |
| Photolytic (ICH Q1B) | 6.7% | >0.999 | Minor degradation observed. |
The results in the table would confirm that the method is stability-indicating , as it can effectively separate the intact compound from products formed under various stress conditions.
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
This guide outlines a systematic and comparative approach to developing comprehensive HPLC analytical methods for Ethyl 4-bromo-3-phenylpentanoate.
-
For Achiral (Purity) Analysis: A reverse-phase method using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid serves as an excellent starting point. However, screening on a phenyl-based column is a crucial step to ensure selectivity against all potential impurities.
-
For Chiral (Enantiomeric) Analysis: Screening of polysaccharide-based CSPs (both cellulose and amylose derivatives) under normal phase conditions (hexane/alcohol) is the most effective strategy.
-
For Method Validation: The developed achiral method must be subjected to rigorous forced degradation studies to prove it is stability-indicating, ensuring the quality and safety of the final pharmaceutical product.
By following this scientifically-grounded, multi-faceted approach, researchers can confidently develop and validate robust HPLC methods that meet the stringent requirements of the pharmaceutical industry.
References
- Vertex AI Search. (2026, February 15).
- Vertex AI Search. (2020, November 12).
- IJSDR.
- ScienceDirect.
- Pharmaguideline.
- PharmaTech. (2026, March 10).
- Chromatography Online. (2022, April 15). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
- Pharmaguideline. Steps for HPLC Method Development.
- PubChem.
- Chromatography Online. A Three-Pronged Template Approach for Rapid HPLC Method Development.
- Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- IJSDR.
- Figshare.
- ThermoFisher. (2015, November 13). Method Development for the Identification of Novel Brominated Flame Retardants Using a Q Exactive HRAM Mass Spectrometer.
- Asian Journal of Chemistry.
- Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
- Phenomenex.
-
HPLC.eu. chiral columns .
- Chemsrc. (2025, September 18).
- PubChem.
- ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
- Česká a slovenská farmacie. (2007, July 23).
- SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla.
- Benchchem.
- NIH PubChem.
Sources
- 1. ethyl 3-bromo-3-phenyl-propanoate | CAS#:1884-29-3 | Chemsrc [chemsrc.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
High-Resolution X-Ray Crystallography Comparison Guide: Phenylpentanoate Derivatives
Phenylpentanoate derivatives, particularly γ -amino- β -hydroxy acids, are indispensable chiral building blocks in modern medicinal chemistry. Because they act as transition-state isosteres mimicking the tetrahedral intermediate of peptide bond hydrolysis, they are heavily utilized in the design of aspartyl protease inhibitors (e.g., for HIV protease, renin, and β -secretase).
Understanding the 3D spatial arrangement of these molecules before they are incorporated into larger peptide scaffolds is critical. This guide objectively compares the crystallographic behavior, structural resolution, and packing dynamics of various phenylpentanoate derivatives, providing actionable, self-validating protocols for structural biologists and synthetic chemists.
Structural Dynamics & Crystal Packing Comparison
The choice of protecting groups and oxidation states on the phenylpentanoate backbone drastically alters intermolecular interactions, which in turn dictates the crystallization method required and the ultimate resolution of the X-ray data.
A. Free Amine/Hydroxy Derivatives
Compounds like1[1] possess both hydrogen-bond donors (-NH₂, -OH) and acceptors.
-
Causality in Packing: The presence of multiple strong H-bond donors drives the formation of rigid, 3D hydrogen-bonded networks (N-H···O and O-H···O). This thermodynamic stability typically forces the molecules into highly ordered, non-centrosymmetric space groups (like P212121 ), which are ideal for absolute configuration determination.
B. N-Boc Protected Ketone Derivatives
Intermediate compounds such as2[2] replace the hydroxyl group with a ketone and protect the amine.
-
Causality in Packing: The bulky tert-butoxycarbonyl (Boc) group introduces significant steric hindrance, while the ketone removes a key H-bond donor. Crystal packing is therefore driven by weaker N-H···O=C interactions and van der Waals forces. These crystals are often more fragile and prone to solvent inclusion.
C. N,N-Dibenzyl Protected Derivatives
Precursors like3[3] lack H-bond donors entirely.
-
Causality in Packing: The molecular packing is stabilized almost exclusively by weak intermolecular interactions, π−π stacking between benzyl rings, and van der Waals forces. These require kinetic control (e.g., vapor diffusion) to crystallize without precipitating as an amorphous oil.
Quantitative Data Comparison
| Derivative Type | Representative Compound | Primary Intermolecular Forces | Typical Space Group | Expected Resolution Limit | Rint Quality |
| Free Amine / Hydroxy | (3S,4S)-tert-Butyl 4-amino-3-hydroxy-5-phenylpentanoate | Strong H-Bonds (N-H···O, O-H···O) | P212121 (Orthorhombic) | < 0.75 Å | Excellent (< 0.04) |
| N-Boc / Oxo | Methyl (S)-4-((tert-butoxycarbonyl)amino)-3-oxo-5-phenylpentanoate | Moderate H-Bonds (N-H···O=C) | P21 (Monoclinic) | ~ 0.80 Å | Good (~ 0.05) |
| N,N-Dibenzyl / Oxo | (S)-tert-butyl 4-dibenzylamino-3-oxo-5-phenylpentanoate | Weak van der Waals, π−π stacking | P-1 (Triclinic) | ~ 0.84 Å | Variable (0.05 - 0.08) |
Experimental Methodology: Small-Molecule Crystallography
To ensure high-fidelity structural data, the crystallization and diffraction protocols must be tightly controlled. The following methodology is designed as a self-validating system to prevent the collection of compromised data.
Step 1: Controlled Crystallization (Vapor Diffusion)
-
Procedure: Dissolve 10 mg of the phenylpentanoate derivative in a minimum volume of a good solvent (e.g., dichloromethane). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing a volatile anti-solvent (e.g., hexanes).
-
Causality: Vapor diffusion allows the anti-solvent to slowly equilibrate into the sample solution. This slow reduction in solubility keeps the system in the metastable zone, promoting the nucleation of a few high-quality single crystals rather than rapid precipitation of microcrystalline powder.
-
Self-Validation: Inspect the vial under a polarized light microscope. A valid single crystal will extinguish light uniformly when rotated by 90 degrees. If the crystal shows patchy or incomplete extinction, it is twinned and will yield convoluted diffraction patterns; discard and re-optimize the solvent ratio.
Step 2: Cryo-Mounting and Data Collection
-
Procedure: Coat the selected crystal in a perfluoropolyether cryo-oil, mount it on a nylon loop, and immediately transfer it to the goniometer under a 150 K nitrogen gas stream. Collect data using monochromated Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.
-
Causality: The cryo-oil displaces surface solvent, preventing the formation of crystalline ice. The 150 K temperature drastically reduces atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots at high angles, allowing for precise determination of the absolute configuration via anomalous dispersion.
-
Self-Validation: Analyze the first 10 diffraction frames. The spots must be sharp and circular. If diffraction rings are present, ice has formed. If spots are smeared or split, the crystal cracked during flash-cooling. Both scenarios require immediate abort and remounting.
Step 3: Structure Solution and Refinement
-
Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Causality: Direct methods calculate the initial electron density map purely from the intensities of the diffracted waves, assuming atoms are discrete, non-overlapping points.
-
Self-Validation: Monitor the R1 (residual factor) and wR2 (weighted residual) values. A structurally sound, self-validating model will converge with an R1<0.05 and a goodness-of-fit (GooF) near 1.0. If the residual electron density map shows peaks >1.0 e/A˚3 , unmodeled solvent molecules or alternative conformations exist and must be addressed.
Workflow Visualization
Figure 1: Small-molecule X-ray crystallography workflow for phenylpentanoate derivatives.
Conclusion & Best Practices
When working with phenylpentanoate derivatives, the choice of protecting group fundamentally alters the crystallographic approach. Free amines and hydroxyls pack tightly and can often be crystallized via simple slow evaporation. Conversely, highly protected, sterically bulky derivatives (like N-Boc or N,N-dibenzyl variants) require kinetic control mechanisms like vapor diffusion to establish the weak intermolecular forces necessary for a stable lattice. Always validate the optical properties of the crystal prior to X-ray exposure to ensure the integrity of your downstream refinement.
References
- Title: (3S,4S)
- Title: Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions Source: MDPI URL
- Title: ChemInform Abstract: Chemistry of Opium Alkaloids (Includes structural data for (S)-tert-butyl 4-dibenzylamino-3-oxo-5-phenylpentanoate)
Sources
Safety Operating Guide
Personal protective equipment for handling Ethyl 4-bromo-3-phenylpentanoate
As a Senior Application Scientist, I approach the handling of specialized synthetic intermediates not merely as a compliance exercise, but as a system of mechanistic risk mitigation. Ethyl 4-bromo-3-phenylpentanoate is a highly reactive γ -bromo ester utilized in advanced drug development and complex organic synthesis.
To build a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. This guide provides researchers and scientists with field-proven, step-by-step logistical and safety workflows for handling this specific class of halogenated electrophiles.
Mechanistic Toxicology & Hazard Profile
Understanding why a chemical is dangerous dictates how we protect ourselves. Ethyl 4-bromo-3-phenylpentanoate presents three primary mechanistic hazards:
-
Electrophilic Alkylation : The secondary alkyl bromide motif is a potent electrophile. Upon dermal or mucosal contact, it undergoes nucleophilic substitution ( SN2 ) with cellular nucleophiles (e.g., thiol groups in proteins, amine groups in DNA). This results in irreversible cellular alkylation, leading to severe skin irritation, cytotoxicity, and potential sensitization [3].
-
Enhanced Dermal Penetration : The presence of the lipophilic phenyl ring and the ethyl ester moiety significantly increases the molecule's partition coefficient (LogP). This high lipophilicity facilitates rapid absorption through the stratum corneum compared to smaller, aliphatic bromides.
-
Lachrymatory Properties : Like many halogenated esters (e.g., ethyl 4-bromobutyrate), its vapor pressure is sufficient to release volatile electrophiles that aggressively attack the aqueous mucous membranes of the eyes and respiratory tract, acting as a potent lachrymator [4].
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling lipophilic alkyl bromides. Halogenated organics rapidly permeate standard thin nitrile gloves (breakthrough time often < 10 minutes) [1]. The following self-validating PPE system is required:
| PPE Category | Specification | Breakthrough / Metric | Mechanistic Justification |
| Hand Protection | Butyl Rubber Gloves (0.4 mm) | > 480 minutes | Butyl rubber provides superior chemical resistance against halogenated solvents and alkylating agents [2]. |
| Secondary Hand | Heavy-Duty Nitrile (Inner) | < 10 minutes | Worn under butyl gloves to provide a secondary barrier against incidental splash during doffing. |
| Eye Protection | ANSI Z87.1+ Splash Goggles | N/A | Forms a tight seal to protect against lachrymatory vapors and irreversible ocular alkylation. |
| Respiratory | Certified Fume Hood | 80–120 fpm (Face Velocity) | Actively captures and exhausts volatile electrophiles away from the operator's breathing zone. |
| Body Protection | Flame-Resistant (FR) Lab Coat | N/A | Prevents dermal contact; FR material mitigates risks associated with combustible organic liquids. |
Operational Workflow: Handling & Transfer
To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation condition is met.
Step 1: Pre-Operational Validation
-
Action : Verify the fume hood monitor displays a face velocity between 80–120 fpm.
-
Action : Perform a pneumatic inflation test (roll the cuff to trap air) on the butyl rubber gloves to check for microscopic pinhole degradation before donning.
Step 2: Apparatus Setup
-
Action : Assemble a closed-system transfer apparatus (e.g., Schlenk line or septum-sealed vials).
-
Causality : Open-air pouring of lachrymatory bromoesters guarantees vapor escape. Closed systems maintain a localized inert atmosphere (N₂ or Ar), preventing both vapor release and atmospheric moisture degradation of the ester.
Step 3: Chemical Execution
-
Action : Utilize a gas-tight glass syringe with a non-coring needle to extract the Ethyl 4-bromo-3-phenylpentanoate.
-
Action : Transfer the liquid dropwise into the reaction vessel under continuous stirring to control the exothermic nature of subsequent alkylation reactions.
Step 4: Immediate Decontamination
-
Action : Immediately flush all syringes and needles with a compatible non-halogenated solvent (e.g., acetone) directly into a designated halogenated waste container before removing the equipment from the fume hood.
Workflow Visualization
SOP workflow for handling and mitigating spills of reactive bromoesters.
Spill Response & Disposal Plan
In the event of a spill, standard sweeping is dangerous due to vapor generation. Follow this targeted chemical mitigation strategy:
Step 1: Evacuate & Isolate Lower the fume hood sash completely if the spill is contained within the hood. If the spill is on the benchtop, evacuate the immediate 5-foot radius to prevent inhalation of lachrymatory vapors.
Step 2: Chemical Quenching (Neutralization) Generously apply a 10% w/v aqueous Sodium Thiosulfate ( Na2S2O3 ) solution over the spill.
-
Causality: The thiosulfate anion is a potent nucleophile. It rapidly accelerates the SN2 displacement of the secondary bromide, converting the volatile, toxic alkylating agent into a non-volatile, water-soluble Bunte salt. This chemically eliminates the hazard rather than just absorbing it.
Step 3: Absorption Overlay the quenched area with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Never use sawdust or paper towels, as the high surface area combined with combustible organics poses a fire risk.
Step 4: Segregated Disposal Use non-sparking polyethylene tools to scoop the slurry into a high-density polyethylene (HDPE) waste container. Label the container strictly as "Hazardous Halogenated Organic Waste (RCRA F002 equivalent)" [1]. Do not mix with non-halogenated solvent waste, as halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins.
Step 5: Secondary Decontamination Wash the spill surface with a 5% mild detergent solution, followed by a distilled water rinse, to remove any residual organic or salt residues.
References
-
Title : Select The Right Glove For The Right Job Source : Sumirubber URL : [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
